Product packaging for (R)-Methotrexate-d3(Cat. No.:CAS No. 432545-63-6)

(R)-Methotrexate-d3

Cat. No.: B1148294
CAS No.: 432545-63-6
M. Wt: 457.5 g/mol
InChI Key: FBOZXECLQNJBKD-FUPFOCIHSA-N
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Description

Methotrexate-d3 is intended for use as an internal standard for the quantification of MTX by GC- or LC-MS. MTX is similar in structure to folic acid and aminopterin. It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation. MTX is known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines. Formulations containing MTX have been used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions. MTX formulations are considered the gold standard of disease-modifying antirheumatic drug (DMARD) therapy to treat both the immune-inflammatory and joint destructive processes of rheumatoid arthritis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O5 B1148294 (R)-Methotrexate-d3 CAS No. 432545-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962981
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432545-63-6
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90962981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 432545-63-6
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methotrexate-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-Methotrexate-d3 is the deuterium-labeled form of (R)-Methotrexate, a stereoisomer of the widely used antimetabolite and antifolate agent, Methotrexate. This stable isotope-labeled compound serves as a critical tool in analytical and research settings, primarily as an internal standard for the highly accurate quantification of Methotrexate in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application in quantitative analysis. Additionally, it explores the broader mechanism of action of Methotrexate and its impact on key cellular signaling pathways, offering valuable context for its use in research and drug development.

Introduction to this compound

This compound is a specialized chemical compound where three hydrogen atoms in the methyl group of (R)-Methotrexate have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard analytical technique for precise quantification.[1][2][3]

The "R" designation refers to the stereochemistry at the chiral center of the glutamic acid moiety of the methotrexate molecule. While the L-isomer (L-Methotrexate or (S)-Methotrexate) is the biologically active form of the drug, the R-isomer can be present as an impurity or used specifically as a distinct analytical standard. The use of a stereoisomer as an internal standard can be advantageous in certain chromatographic separations.

Table 1: Chemical and Physical Properties of Methotrexate-d3

PropertyValue
Synonyms Amethopterin-d3, MTX-d3
Molecular Formula C₂₀H₁₉D₃N₈O₅
Molecular Weight 457.46 g/mol [4]
Appearance Orange solid
Purity Typically ≥99% deuterated forms (d₁-d₃)
Storage 4°C
Stability ≥ 2 years

Mechanism of Action of the Active Moiety: Methotrexate

To appreciate the applications of this compound, it is essential to understand the mechanism of action of its non-deuterated, biologically active counterpart, L-Methotrexate. Methotrexate is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[5] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By disrupting DNA synthesis, methotrexate selectively targets rapidly dividing cells, which is the basis for its use as an anti-cancer agent.[5]

Beyond its anti-proliferative effects, methotrexate also exhibits immunomodulatory and anti-inflammatory properties, making it a cornerstone therapy for autoimmune diseases like rheumatoid arthritis. These effects are mediated through various signaling pathways.

Key Signaling Pathways Modulated by Methotrexate

Methotrexate has been shown to influence several critical intracellular signaling cascades:

  • JAK/STAT Pathway: Methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is integral to signaling for numerous pro-inflammatory cytokines. By inhibiting the JAK/STAT pathway, methotrexate can reduce the inflammatory response.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Methotrexate can indirectly inhibit NF-κB activation, further contributing to its anti-inflammatory effects.

  • Adenosine Signaling: Methotrexate can lead to an increase in the extracellular concentration of adenosine, which has potent anti-inflammatory properties.

Below are Graphviz diagrams illustrating these key signaling pathways.

methotrexate_jak_stat_pathway cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes mtx Methotrexate mtx->jak inhibits

Methotrexate Inhibition of the JAK/STAT Pathway

methotrexate_nfkb_pathway inflammatory_stimuli Inflammatory Stimuli ikk IKK Complex inflammatory_stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα (inactive) ikb->nfkb_ikb p_ikb p-IκBα ikb->p_ikb nfkb NF-κB nfkb->nfkb_ikb active_nfkb Active NF-κB nfkb_ikb->active_nfkb releases ub_p_ikb Ub-p-IκBα p_ikb->ub_p_ikb ubiquitination proteasome Proteasome ub_p_ikb->proteasome degradation nucleus Nucleus active_nfkb->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes mtx Methotrexate mtx->ikk indirectly inhibits

Indirect Inhibition of the NF-κB Pathway by Methotrexate

Application of this compound in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring (TDM) of methotrexate in various biological fluids.[1][2][3]

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard is depicted in the following diagram:

quantitative_analysis_workflow sample_collection Biological Sample Collection (e.g., Plasma, Serum) spiking Spiking with This compound (Internal Standard) sample_collection->spiking sample_prep Sample Preparation (e.g., Protein Precipitation) spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte to Internal Standard) ms_detection->data_analysis quantification Quantification of Methotrexate Concentration data_analysis->quantification

Workflow for Quantitative Analysis using this compound
Detailed Experimental Protocols

The following protocols are composites based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.

Protocol 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (plasma, serum, or cerebrospinal fluid), add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for separation.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of methotrexate and its deuterated internal standard are monitored.

Table 2: Representative Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methotrexate455.2308.120-40
Methotrexate-d3458.2311.220-40

Note: The optimal collision energy should be determined experimentally for the specific instrument being used.

Quantitative Data and Method Validation

LC-MS/MS methods utilizing this compound as an internal standard are typically validated for linearity, precision, and accuracy.

Table 3: Summary of Typical Quantitative Performance Data

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves modifications of established methotrexate synthesis routes. The synthesis of methotrexate typically involves the condensation of three key building blocks: a pteridine derivative, p-aminobenzoic acid, and glutamic acid. For this compound, a deuterated methylating agent would be used to introduce the trideuteriomethyl group, and (R)-glutamic acid would be used to ensure the correct stereochemistry.

Future Perspectives and Applications

The use of stable isotope-labeled compounds like this compound is expanding. Beyond its established role as an internal standard, it has the potential to be used as a tracer in pharmacokinetic and pharmacodynamic studies. By administering this compound and monitoring its fate and the fate of its metabolites, researchers can gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of methotrexate. This can be particularly valuable in personalized medicine, helping to understand inter-individual variability in drug response and toxicity.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals working with methotrexate. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of methotrexate in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. Understanding the underlying mechanism of action of methotrexate and the analytical methodologies that this compound enables is fundamental to advancing research and optimizing the clinical use of this important therapeutic agent.

References

(R)-Methotrexate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Methotrexate-d3 is a stable, isotopically labeled form of the (R)-enantiomer of Methotrexate, a potent antifolate agent. This guide provides an in-depth overview of its chemical structure, properties, and applications, particularly its use as an internal standard in advanced bioanalytical techniques. It is intended for researchers, scientists, and professionals in drug development and pharmacology.

Chemical Structure and Properties

This compound is structurally analogous to the pharmacologically active (S)-Methotrexate, with two key distinctions: the stereochemistry at the chiral carbon of the glutamate moiety is in the (R) configuration, and the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Methotrexate.[1][2][3]

The chemical and physical properties are summarized below.

PropertyValueReference(s)
Formal Name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-D-glutamic acid[3]
Synonyms (R)-MTX-d3, Amethopterin-d3 (R-isomer)[3][4]
CAS Number Not explicitly available for (R)-isomer; 432545-63-6 for (S)-isomer[3][5][6][7]
Molecular Formula C₂₀H₁₉D₃N₈O₅[3][6][7]
Molecular Weight 457.5 g/mol [3][6][8][9]
Appearance Orange or Yellow-Orange Crystalline Solid[6][10]
Purity (Isotopic) ≥99% deuterated forms (d₁-d₃)[3]
Storage Temperature 4°C[3]
Stability ≥ 2 years (at recommended storage)[3]
Solubility DMF: 14 mg/mL; DMSO: 3 mg/mL; PBS (pH 7.2): 1 mg/mL[3]

Mechanism of Action: Folate Pathway Inhibition

Like its non-deuterated counterpart, the primary mechanism of action for Methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[11][12][13] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF).[11][14] THF is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are the fundamental building blocks of DNA and RNA.[13]

By blocking DHFR, Methotrexate depletes the intracellular pool of THF, which in turn inhibits DNA synthesis, repair, and cellular replication.[11][12][13] This disruption of cell proliferation is the basis for its use as an anticancer and immunosuppressive agent.[10][13][15] The (R)-isomer is significantly less biologically active than the therapeutic (S)-isomer, but it retains the same fundamental chemical properties necessary for use as an analytical standard.

Methotrexate_Pathway Folate Metabolism and Methotrexate Inhibition Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA MTX Methotrexate (MTX) MTX->DHFR Inhibition DHFR->THF Reduction TS->dTMP

Folate metabolism pathway showing inhibition by Methotrexate.

Application in Bioanalytical Research

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Methotrexate in biological matrices (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][16]

Advantages of using a stable isotope-labeled internal standard:

  • Co-elution: The IS behaves nearly identically to the analyte during sample extraction and chromatographic separation, correcting for matrix effects and variability.[16]

  • Mass Differentiation: The deuterium labeling provides a mass shift (typically +3 Da), allowing the mass spectrometer to distinguish it from the unlabeled analyte while maintaining similar ionization efficiency.[1]

  • Accuracy and Precision: Its use significantly improves the accuracy, precision, and reproducibility of quantitative assays, which is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[17][18]

Using the (R)-isomer specifically can be advantageous as it is biologically less active, minimizing any potential interference with cellular processes in in vitro or in vivo experimental systems where the sample might be used for further biological assays.

Experimental Protocol: Quantification of Methotrexate in Human Plasma by UPLC-MS/MS

This section outlines a representative protocol for the determination of Methotrexate in plasma samples, employing this compound as an internal standard. This method is adapted from established bioanalytical procedures.[16][19][20]

Materials and Reagents
  • Analytes: Methotrexate reference standard, this compound (Internal Standard).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Additives: Formic acid (FA).

  • Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Methotrexate and this compound in a suitable solvent mixture (e.g., Methanol with a small amount of 0.1 N NaOH to aid dissolution).

  • Working Standard Solutions: Serially dilute the Methotrexate stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., ranging from 0.025 to 10 µmol/L).[16]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 0.1 µmol/L) in methanol. This solution will be used for protein precipitation.[16]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 250 µL of the IS working solution in methanol to each tube.[16]

  • Vortex mix for 30-60 seconds to precipitate plasma proteins.[16]

  • Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated protein.[16][20]

  • Transfer 50 µL of the clear supernatant to a new tube or HPLC vial.

  • Add 950 µL of water (or initial mobile phase composition) to the supernatant.[16]

  • Vortex briefly and place the vial in the autosampler for injection.

UPLC-MS/MS Conditions
ParameterTypical Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Elution Isocratic or a rapid gradient elution
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, Sciex API 3200)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (MTX) m/z 455.1 → 308.1
MRM Transition (IS) m/z 458.1 → 311.1 (Note: exact mass may vary slightly based on source, e.g., 457.5 -> 310.1)
Source Temperature ~150°C
Desolvation Temp. ~500°C
Data Analysis
  • Integrate the peak areas for both the Methotrexate and this compound (IS) MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Methotrexate in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

LCMS_Workflow Bioanalytical Workflow for MTX Quantification Sample Plasma Sample (50 µL) Spike Add Internal Standard ((R)-MTX-d3 in MeOH) Sample->Spike Precipitate Protein Precipitation & Vortex Spike->Precipitate Centrifuge Centrifugation (16,000 x g) Precipitate->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Analyze Data Acquisition (MRM) & Quantification Inject->Analyze

General workflow for sample preparation and analysis.

References

An In-depth Technical Guide on the Stereoisomers of Deuterated Methotrexate: (R)-Methotrexate-d3 vs. (S)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, possesses a chiral center, leading to the existence of two enantiomers: (S)-Methotrexate and (R)-Methotrexate. The therapeutic efficacy of methotrexate is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] The (R)-enantiomer is considered an impurity with significantly lower biological activity.[1] This technical guide provides a comprehensive comparison of the deuterated forms, (S)-Methotrexate-d3 and (R)-Methotrexate-d3, focusing on their core biochemical and cellular effects. While specific comparative data for the deuterated enantiomers is limited, this guide synthesizes available information on the non-deuterated stereoisomers to provide a robust framework for understanding their differential properties. Deuterated analogs like Methotrexate-d3 are frequently used as internal standards in quantitative analyses due to their similar chemical properties and distinct mass.[3]

Introduction to Methotrexate Stereochemistry and Deuteration

Methotrexate functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis, repair, and cellular replication.[4] The presence of an asymmetric carbon atom in the glutamate moiety of methotrexate results in two stereoisomers, (S) and (R). The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with the active site of DHFR.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development and analysis. Deuterated compounds, such as Methotrexate-d3, are invaluable as internal standards in mass spectrometry-based bioanalytical assays due to their nearly identical physicochemical properties to the parent drug but distinct mass.[3] While deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, it is generally accepted that the fundamental biological activity of a molecule at its target site remains largely unchanged. This guide will therefore extrapolate data from non-deuterated enantiomers to compare this compound and (S)-Methotrexate-d3.

Comparative Biological Activity

The biological activity of methotrexate enantiomers is starkly different, with the (S)-form being the pharmacologically active isomer.

Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action of methotrexate is the inhibition of DHFR. The (S)-enantiomer binds to the active site of DHFR with high affinity, leading to the downstream effects of folate depletion. The (R)-enantiomer is a significantly weaker inhibitor of DHFR.

Table 1: Comparative DHFR Inhibition of Methotrexate Enantiomers

CompoundTarget EnzymeIC50 (µM)Reference
(S)-MethotrexateL1210 Mouse Leukemia DHFR0.002[5]
(R)-MethotrexateL1210 Mouse Leukemia DHFR> 100 (estimated)[5]

Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs. The IC50 for (R)-Methotrexate is estimated based on its reported low cytotoxicity.

Antiproliferative Activity

The differential inhibition of DHFR by the methotrexate enantiomers translates to a significant difference in their ability to inhibit cell proliferation. The (S)-enantiomer is a potent inhibitor of cancer cell growth, while the (R)-enantiomer exhibits minimal antiproliferative effects.

Table 2: Comparative Antiproliferative Activity of Methotrexate Enantiomers

CompoundCell LineIC50 (µM)Reference
(S)-MethotrexateWild-type L1210 Cells0.002[5]
(R)-MethotrexateWild-type L1210 Cells0.40 - 2.4[5]

Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs.

Pharmacokinetics

Table 3: General Pharmacokinetic Parameters of Methotrexate (Non-enantiomer specific)

ParameterValueReference
Bioavailability (oral)Variable, dose-dependent[7]
Protein Binding~50%[7]
MetabolismHepatic, intracellular polyglutamation[7]
Elimination Half-life3-10 hours (low dose)[8][9]
ExcretionPrimarily renal[8]

Synthesis Overview

The synthesis of methotrexate is a multi-step process.[10][11] The stereospecific synthesis of the (S) and (R) enantiomers typically involves the use of chiral starting materials, specifically L-glutamic acid for (S)-Methotrexate and D-glutamic acid for (R)-Methotrexate. The synthesis of the deuterated analogs would involve the use of a deuterated methylating agent, such as iodomethane-d3, at the appropriate step to introduce the trideuteromethyl group.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound and (S)-Methotrexate-d3)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.

  • Add the DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the DHF solution to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption (decrease in A340/min).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.[13]

Objective: To determine the antiproliferative effect of a compound on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound and (S)-Methotrexate-d3)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol provides a general framework for the separation of methotrexate enantiomers.[14][15]

Objective: To separate and quantify the (R) and (S) enantiomers of methotrexate.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., a protein-based column like human serum albumin or a cyclodextrin-based column)

  • Mobile phase (e.g., a mixture of buffer and organic solvent, such as phosphate buffer and acetonitrile)

  • (R)- and (S)-Methotrexate standards

  • Sample containing a mixture of the enantiomers

Procedure:

  • Prepare the mobile phase and equilibrate the chiral column.

  • Dissolve the standards and the sample in the mobile phase.

  • Inject the standards individually to determine their retention times.

  • Inject the sample mixture.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 303 nm).

  • Quantify the amount of each enantiomer based on the peak area from the chromatogram.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by methotrexate involves the inhibition of the folate metabolic pathway.

Methotrexate_Pathway MTX (S)-Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Leads to Thymidylate_Synth->DNA_Synth Leads to Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation Required for

Caption: (S)-Methotrexate signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the in vitro activity of the two enantiomers.

Experimental_Workflow start Start compounds This compound & (S)-Methotrexate-d3 start->compounds dhfr_assay DHFR Inhibition Assay compounds->dhfr_assay cell_assay Cell Proliferation (MTT) Assay compounds->cell_assay ic50_dhfr Determine DHFR IC50 dhfr_assay->ic50_dhfr ic50_cell Determine Antiproliferative IC50 cell_assay->ic50_cell data_analysis Comparative Data Analysis ic50_dhfr->data_analysis ic50_cell->data_analysis conclusion Conclusion on Differential Activity data_analysis->conclusion

Caption: In vitro comparison workflow.

Conclusion

The stereochemistry of methotrexate is a critical determinant of its biological activity. The (S)-enantiomer is the potent, pharmacologically active form, while the (R)-enantiomer is significantly less active. This disparity is primarily due to the stereospecific binding requirements of the dihydrofolate reductase active site. Although direct comparative studies on the deuterated enantiomers, this compound and (S)-Methotrexate-d3, are scarce, it is reasonable to conclude that their biological activities will mirror those of their non-deuterated counterparts. Therefore, (S)-Methotrexate-d3 is expected to be a potent inhibitor of DHFR and cell proliferation, whereas this compound is expected to be largely inactive. These deuterated compounds serve as essential tools for the accurate bioanalysis of methotrexate and its enantiomeric impurities. Further research into the specific pharmacokinetic and pharmacodynamic properties of the deuterated enantiomers could provide a more complete understanding of their behavior in biological systems.

References

Deuterated Methotrexate as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated methotrexate (MTX-d3) as an internal standard for the quantitative analysis of methotrexate in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and reliability of results.[1] This is particularly important in therapeutic drug monitoring and pharmacokinetic studies where precise measurements are essential.[2]

Introduction to Deuterated Internal Standards

In mass spectrometry-based bioanalysis, an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[1] Deuterated internal standards, such as MTX-d3, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This structural similarity ensures that the internal standard closely mimics the behavior of the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[1] MTX-d3 is the deuterium-labeled form of methotrexate, an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[3]

Analytical Methodologies

The quantification of methotrexate using MTX-d3 as an internal standard is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of methotrexate in complex biological samples like plasma, serum, and erythrocytes.[2][4]

Sample Preparation

The initial step in the analytical workflow involves the extraction of methotrexate and the internal standard from the biological matrix. The primary goal is to remove proteins and other interfering substances that can affect the analytical column and the ionization process. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as methanol or acetonitrile, is added to the sample to precipitate proteins.[5] In some protocols, a mixture of methanol and acetonitrile is used.[5] The supernatant, containing the analyte and internal standard, is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain and elute the analyte and internal standard.[6]

A general workflow for sample preparation and analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Spike with Deuterated Methotrexate (IS) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution (Optional) Supernatant->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for methotrexate analysis using a deuterated internal standard.

Experimental Protocols

Detailed experimental conditions are critical for reproducing analytical methods. The following tables summarize the key parameters from various published studies for the quantification of methotrexate using deuterated methotrexate as an internal standard.

Sample Preparation Protocols
ParameterMethod 1Method 2[2]Method 3[6]
Matrix Plasma or SerumPlasmaSerum
Sample Volume 50 µLNot SpecifiedNot Specified
Internal Standard Methotrexate-2H3Methotrexate-d3Isotopically labelled internal standard
Extraction Method Protein PrecipitationNot SpecifiedSolid Phase Extraction (SPE)
Precipitating Agent 250 µL of 0.1 µmol/L ISTD in methanolNot SpecifiedNot Applicable
Extraction Sorbent Not ApplicableNot ApplicableWaters Oasis Max ion-exchange 96-well plate
Final Extract Dilution 50 µL of supernatant added to 950 µL waterNot SpecifiedNot Specified
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
ParameterMethod 1Method 2[2]Method 3[4]Method 4[7]
LC System Waters Acquity UPLCWaters Acquity UPLCNot SpecifiedNot Specified
Column ACQUITY UPLC HSS C18 SBNot SpecifiedXBridge BEH C18 with XP vanguard precolumnNot Specified
Mobile Phase A Not SpecifiedNot Specified10 nM ammonium acetate (pH 10)Not Specified
Mobile Phase B Not SpecifiedNot SpecifiedMethanolNot Specified
Elution IsocraticNot SpecifiedGradientNot Specified
Flow Rate Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
MS System Xevo TQD Mass SpectrometerNot SpecifiedNot SpecifiedMALDI-triple quadrupole MS/MS
Ionization Mode Electrospray Ionization (ESI)ESIESI Positive IonizationMALDI
Detection Mode Multiple Reaction Monitoring (MRM)MRMMRMSelected Reaction Monitoring (SRM)
MRM Transition (Methotrexate) Not SpecifiedNot SpecifiedNot Specifiedm/z 455.2 → 308.2
MRM Transition (MTX-d3) Not SpecifiedNot SpecifiedNot Specifiedm/z 458.2 → 311.2

Performance Characteristics

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following table summarizes the performance characteristics of various methods using deuterated methotrexate as an internal standard.

ParameterMethod 1[4]Method 2[6]Method 3[7]Method 4[2]
Linearity Range 2.0 to 500.0 nmol/LUp to approx. 100 nmol/LNot SpecifiedUp to 50 µM
Correlation Coefficient (r²) > 0.99Not SpecifiedNot Specified> 0.99
Intra-day Precision (%CV) 0.8 to 5.2%≤6% (within-batch)Not SpecifiedNot Specified
Inter-day Precision (%CV) 0.8 to 5.2%≤6% (between-batch)Not SpecifiedNot Specified
Accuracy (% Bias) 93.0 to 107.0%<5% (between-batch and within-batch)Not SpecifiedNot Specified
Recovery (%) 82.7 to 105.1%Mean recovery 107% (spiked samples), 100% (post-extraction spike)Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) Not Specified0.1 nmol/L1 nmol/LNot Specified
Matrix Effect (%) 96.5 to 104.4%No significant interferenceNot SpecifiedNot Specified

Signaling Pathways and Logical Relationships

The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids.[3] By blocking DHFR, methotrexate disrupts the folate metabolic pathway, leading to an arrest of cellular proliferation. This is the basis for its use as an anticancer and immunosuppressive agent.[3]

G cluster_pathway Folate Metabolism and Methotrexate Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis DNA, RNA, and Amino Acid Synthesis THF->Synthesis DHFR->THF Product MTX Methotrexate MTX->DHFR Inhibition

Inhibitory action of Methotrexate on the Dihydrofolate Reductase pathway.

Conclusion

The use of deuterated methotrexate as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise approach for the quantification of methotrexate in biological samples.[2] The near-identical physicochemical properties of MTX-d3 to the native analyte ensure reliable correction for variability during sample processing and analysis.[1] The methodologies outlined in this guide demonstrate excellent performance characteristics, making them suitable for a wide range of applications, including therapeutic drug monitoring, clinical research, and pharmacokinetic studies. The high sensitivity and specificity of these methods are particularly advantageous, especially when compared to immunoassays which can be prone to interference from methotrexate metabolites.[8]

References

(R)-Methotrexate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Methotrexate-d3 is the deuterated form of (R)-Methotrexate, an isomer of the widely used antimetabolite and antifolate drug, Methotrexate. The incorporation of three deuterium atoms on the N-methyl group provides a stable, heavy-isotope labeled internal standard essential for the accurate quantification of Methotrexate and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, primary applications, and detailed experimental protocols for its use in research, particularly in the field of therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Physicochemical Properties and Identification

This compound is structurally analogous to Methotrexate, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group attached to the p-aminobenzoyl moiety. This isotopic substitution results in a predictable mass shift, which is fundamental to its application as an internal standard.

PropertyValue
CAS Number 432545-63-6 (for Methotrexate-d3)
Molecular Formula C₂₀H₁₉D₃N₈O₅
Molecular Weight 457.46 g/mol
Appearance Orange solid
Purity Typically ≥99% deuterated forms (d₁-d₃)
Synonyms Amethopterin-d3, MTX-d3

Core Applications in Research

The primary and most critical application of this compound is as an internal standard in quantitative bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte (Methotrexate), ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations in these processes.

Experimental Protocols: Quantification of Methotrexate in Biological Matrices

The following is a representative experimental protocol for the determination of Methotrexate in human plasma or serum using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of the plasma or serum sample, add 250 µL of a precipitation solution containing the internal standard, this compound, at a concentration of 0.1 µmol/L in methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 16,100 x g for 2 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the resulting supernatant to a new tube.

  • Add 950 µL of water to the supernatant to create the final extract for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Injection Volume: 5 µL of the final extract.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard.

  • MRM Transitions:

    • Methotrexate: m/z 455.2 → 308.1

    • This compound (Internal Standard): m/z 458.2 → 311.2

The specific voltages and gas settings (e.g., ion spray voltage, temperature, nebulizer gas, and collision gas pressure) should be optimized for the specific instrument being used.

Signaling Pathways of Methotrexate

While this compound is primarily used as a non-pharmacologically active tracer, its parent compound, Methotrexate, exerts its therapeutic effects through the inhibition of several key enzymes involved in folate metabolism and by modulating inflammatory pathways. The primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, thereby inhibiting DNA and RNA synthesis. Additionally, at the low doses used in autoimmune diseases, Methotrexate is thought to exert its anti-inflammatory effects through the promotion of adenosine release.

Methotrexate_Signaling cluster_cell Cell cluster_adenosine Adenosine Signaling MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits MTX_poly Methotrexate Polyglutamates MTX->MTX_poly Metabolized to THF Tetrahydrofolate (THF) DHFR->THF Catalyzes (Dihydrofolate -> THF) Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines Required for DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Precursors for Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Required for AICAR_T AICAR Transformylase MTX_poly->AICAR_T Inhibits AICAR AICAR AICAR_T->AICAR Leads to accumulation of Adenosine_release Increased Extracellular Adenosine AICAR->Adenosine_release Promotes A2A_Receptor Adenosine A2A Receptor Adenosine_release->A2A_Receptor Activates Anti_inflammatory Anti-inflammatory Effects A2A_Receptor->Anti_inflammatory Mediates

Caption: Simplified signaling pathways of Methotrexate.

Experimental Workflow

The general workflow for utilizing this compound in a quantitative bioanalytical assay is a multi-step process that ensures accuracy and reproducibility of the results.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation 4. Liquid Chromatographic Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Ratio of Analyte to Internal Standard) MS_Detection->Data_Analysis Quantification 7. Quantification of Methotrexate Concentration Data_Analysis->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study of Methotrexate. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring, pharmacokinetic research, and other quantitative studies. The detailed protocols and understanding of the underlying principles outlined in this guide are intended to support the effective implementation of this compound in the laboratory, ultimately contributing to the safer and more effective use of Methotrexate in clinical practice.

Unraveling the Stereochemistry of Methotrexate: A Technical Guide to the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, is a chiral molecule existing as two non-superimposable mirror images, the L- and D-enantiomers. While the commercially available drug is predominantly the L-isomer, the presence of the D-enantiomer as an impurity has been detected in some formulations.[1][2] This raises critical questions regarding the distinct biological activities of each enantiomer and their potential impact on therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of the biological activities of methotrexate enantiomers, summarizing available data, detailing relevant experimental protocols, and visualizing the complex biochemical pathways involved.

Comparative Biological Activity of Methotrexate Enantiomers

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for the synthesis of purines and pyrimidines, and consequently, for DNA and RNA synthesis.[3][4] While both enantiomers of methotrexate can interact with DHFR, their biological impact differs significantly.

Inhibition of Dihydrofolate Reductase (DHFR)

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate

CompoundTargetInhibition ParameterValue
L-MethotrexateHuman DHFRKi3.4 pM[5]
D-MethotrexateHuman DHFRKiData not available
Racemic MethotrexateL1210 Mouse Leukemia DHFRIC500.160 µM[6]

Note: The IC50 value for racemic methotrexate is provided for context, as specific comparative data for the enantiomers is limited.

Cytotoxicity and Inhibition of Cell Growth

Despite its ability to inhibit DHFR, D-methotrexate exhibits significantly lower cytotoxicity against cancer cell lines compared to L-methotrexate.[1][2] This discrepancy is largely attributed to differences in cellular uptake and intracellular metabolism, particularly polyglutamylation. L-methotrexate is actively transported into cells and subsequently converted into polyglutamated forms, which are retained intracellularly and are also potent inhibitors of DHFR and other folate-dependent enzymes.[7] The D-enantiomer, however, does not undergo polyglutamylation to the same extent, leading to lower intracellular concentrations and reduced cytotoxic effects.[7]

Table 2: Comparative Cytotoxicity of Methotrexate Enantiomers

Cell LineCompoundCytotoxicity ParameterValue
L1210 (Murine Leukemia)L-MethotrexateIC500.002 µM[6]
L1210 (Murine Leukemia)D-MethotrexateIC50Poor inhibitor[1][2]
CCRF-CEM (Human Leukemia)L-MethotrexateIC50Data not available
CCRF-CEM (Human Leukemia)D-MethotrexateIC50Poor inhibitor[1][2]

Note: While qualitative data indicates D-methotrexate is a poor inhibitor of cell growth, specific IC50 values are not consistently reported in the literature.

Experimental Protocols

To rigorously assess the biological activity of methotrexate enantiomers, standardized and well-defined experimental protocols are essential.

Chiral Separation of Methotrexate Enantiomers

Prior to any biological assessment, the separation of the D- and L-enantiomers is a critical first step. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.[1][2]

Protocol: Chiral HPLC Separation of Methotrexate Enantiomers

  • Column: Chirobiotic T, Chiracel OJ, or a human serum albumin column.[1]

  • Mobile Phase: A polar organic mobile phase is often effective. For example, a mobile phase containing L-proline and cupric nitrate can be used with an octadecyl silica column.[1][2]

  • Detection: UV detection at 303 nm.[1]

  • Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, and suitability.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the DHFR enzyme.

Protocol: Spectrophotometric DHFR Inhibition Assay

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents:

    • Purified human recombinant DHFR.

    • NADPH solution.

    • Dihydrofolic acid (DHF) solution.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Methotrexate enantiomers (L- and D-MTX) at various concentrations.

  • Procedure: a. In a 96-well plate, add assay buffer, NADPH, and the methotrexate enantiomer at the desired concentration. b. Add the DHFR enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding DHF. d. Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis: a. Calculate the rate of NADPH oxidation (decrease in absorbance over time). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity Assessment

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., L1210, CCRF-CEM).

    • Complete cell culture medium.

    • Methotrexate enantiomers (L- and D-MTX) at various concentrations.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of the methotrexate enantiomers. Include a vehicle control (medium without drug). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Visualization of Signaling Pathways and Experimental Workflows

Methotrexate's Impact on Nucleotide Synthesis

The primary mechanism of action of methotrexate is the inhibition of DHFR, which disrupts the folate cycle and subsequently inhibits the de novo synthesis of purines and pyrimidines, essential precursors for DNA and RNA.

Methotrexate_Pathway cluster_folate Folate Metabolism cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ mTHF 5,10-Methylene-THF THF->mTHF Serine -> Glycine Purines Purines (A, G) THF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT dTMP dTMP mTHF->dTMP Thymidylate Synthase DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dUMP dUMP dUMP->dTMP dTMP->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) MTX L-Methotrexate MTX->DHFR Inhibition

Caption: Methotrexate's inhibition of DHFR disrupts folate metabolism.

Potential Involvement of the JAK-STAT Pathway

Recent evidence suggests that methotrexate may also exert its anti-inflammatory and immunomodulatory effects through the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[8]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) MTX Methotrexate MTX->JAK Inhibition?

Caption: Potential inhibition of the JAK-STAT pathway by Methotrexate.

Experimental Workflow for Comparing Enantiomers

A logical and systematic workflow is crucial for the comprehensive evaluation of the biological activities of drug enantiomers.

Enantiomer_Comparison_Workflow start Start: Racemic Methotrexate chiral_sep Chiral Separation (HPLC) start->chiral_sep l_mtx L-Methotrexate chiral_sep->l_mtx d_mtx D-Methotrexate chiral_sep->d_mtx dhfr_assay DHFR Inhibition Assay (IC50, Ki) l_mtx->dhfr_assay cell_assay Cell Proliferation Assay (e.g., MTT on L1210, CCRF-CEM) l_mtx->cell_assay polyglut_assay Intracellular Polyglutamylation Assay l_mtx->polyglut_assay d_mtx->dhfr_assay d_mtx->cell_assay d_mtx->polyglut_assay data_analysis Data Analysis and Comparison dhfr_assay->data_analysis cell_assay->data_analysis polyglut_assay->data_analysis conclusion Conclusion on Differential Activity data_analysis->conclusion

Caption: Workflow for comparing the biological activity of enantiomers.

Conclusion

The stereochemistry of methotrexate plays a pivotal role in its biological activity. While both L- and D-methotrexate can inhibit DHFR, the L-enantiomer is significantly more cytotoxic due to its superior cellular uptake and intracellular polyglutamylation. The presence of the D-enantiomer in pharmaceutical preparations, even as an impurity, could potentially influence the overall therapeutic outcome. A thorough understanding of the distinct pharmacological profiles of each enantiomer is therefore critical for drug development, quality control, and personalized medicine. Further research is warranted to obtain more precise quantitative data on the differential activities of methotrexate enantiomers to fully elucidate their clinical significance.

References

A Deep Dive into the Stereoisomeric Pharmacokinetics of Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the pharmacokinetics of methotrexate (MTX) isomers, focusing on the clinically significant L-methotrexate and its D-enantiomer. A thorough understanding of the stereospecific differences in the absorption, distribution, metabolism, and excretion of these isomers is critical for optimizing therapeutic efficacy and safety in clinical applications.

Executive Summary

Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, is a chiral molecule typically administered as the L-isomer (L-MTX). The pharmacokinetics of L-MTX are well-documented; however, the behavior of its counterpart, D-methotrexate (D-MTX), is less understood yet reveals critical insights into the stereoselective handling of this important drug. This guide synthesizes key findings on the comparative pharmacokinetics of L-MTX and D-MTX, highlighting profound differences in their gastrointestinal absorption while noting similarities in their renal excretion. This information is vital for drug development professionals seeking to understand the complete disposition of methotrexate and its potential enantiomeric impurities.

Comparative Pharmacokinetics of L- and D-Methotrexate

The disposition of methotrexate in the body is highly dependent on its stereochemistry. The L-isomer is actively transported and absorbed, whereas the D-isomer is poorly absorbed from the gastrointestinal tract, a key distinction that dictates their systemic exposure and potential utility.

Absorption

Oral bioavailability of L-MTX is approximately 60% at doses of 30 mg/m² or less[1][2]. In stark contrast, the D-isomer exhibits negligible oral absorption. A clinical study demonstrated that after a 10 mg oral dose of D-MTX, less than 3% was recovered in the urine over 24 hours, indicating minimal intestinal absorption[1]. This difference is attributed to the stereospecificity of intestinal transporters responsible for methotrexate uptake.

Distribution

Following intravenous administration, both isomers are distributed in the body. L-MTX has an initial volume of distribution of about 0.18 L/kg, with a steady-state volume of distribution between 0.4 to 0.8 L/kg[1]. After an intravenous bolus injection, plasma concentrations of D-MTX were observed to decline in a biexponential manner, becoming undetectable after approximately 16 hours[1].

Metabolism

The primary metabolic pathways for L-MTX involve intracellular conversion to active polyglutamated forms by the enzyme folylpolyglutamate synthase, and hepatic metabolism to 7-hydroxymethotrexate[2]. While specific metabolic studies on D-MTX are scarce, its use as a marker compound suggests it is metabolically more inert than the L-isomer[3].

Excretion

Renal excretion is the primary elimination route for methotrexate[2]. A pivotal study comparing the isomers found that the renal elimination rates of D-MTX and L-MTX were nearly identical[1]. This suggests that the renal clearance mechanisms, including glomerular filtration and active tubular secretion, are not significantly stereoselective. However, D-MTX also undergoes extensive biliary secretion. The median ratio of biliary to renal excretion for D-MTX was found to be 0.94, a finding that allowed its use as a marker to estimate the significant enterohepatic recirculation of the actively absorbed L-MTX[1].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both L- and D-methotrexate, compiled from available clinical data.

Table 1: Comparative Pharmacokinetic Parameters of Methotrexate Isomers

ParameterL-MethotrexateD-MethotrexateKey DifferenceReference
Oral Bioavailability ~60% (at doses ≤30 mg/m²)< 3%Very High[1][2]
Route of Elimination Primarily Renal (80-90%), BiliaryRenal and BiliaryD-MTX has extensive biliary secretion[1]
Renal Elimination Rate -Nearly identical to L-MTXLow[1]
Plasma Half-life (low dose) ~3-10 hoursPlasma levels undetectable after ~16h (IV)-[1][2]

Table 2: General Pharmacokinetic Parameters for L-Methotrexate (Clinically Used Isomer)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1-2 hours (oral)[4]
Plasma Protein Binding ~50%[3]
Initial Volume of Distribution (IV) ~0.18 L/kg[1]
Steady-State Volume of Distribution (IV) 0.4 - 0.8 L/kg[1]
Terminal Half-life (low dose) 3-10 hours[1]
Terminal Half-life (high dose) 8-15 hours[1]

Detailed Experimental Protocols

The foundational data for the pharmacokinetics of D-MTX comes from the 1984 study by Hendel and Brodthagen. The methodology employed is detailed below.

Study Design to Determine D-MTX Pharmacokinetics
  • Objective: To examine the absorption and elimination kinetics of D-methotrexate and use it as a reference marker to estimate the enterohepatic cycling of L-methotrexate.

  • Subjects: The study involved nine patients undergoing treatment for psoriasis.

  • Drug Administration:

    • Intravenous (IV): A 10 mg dose of D-MTX was administered as a bolus injection.

    • Oral: A 10 mg dose of D-MTX was administered orally.

  • Sample Collection:

    • Plasma: Blood samples were collected at specified time intervals following IV administration to determine the plasma concentration-time profile.

    • Urine: Urine was collected for 24 hours following both oral and IV administration to quantify the amount of excreted D-MTX.

  • Analytical Method: Plasma and urine concentrations of D-MTX were measured, likely using a competitive protein binding assay or a similar method available at the time, to determine its absorption and elimination rate constants.

Visualizations: Workflows and Pathways

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Experimental Workflow

G cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetic Assessment IV_Admin Intravenous Bolus (10 mg D-MTX) Blood_Sample Serial Blood Sampling IV_Admin->Blood_Sample Urine_Sample_IV 24h Urine Collection (Post-IV) IV_Admin->Urine_Sample_IV Oral_Admin Oral Administration (10 mg D-MTX) Urine_Sample_Oral 24h Urine Collection (Post-Oral) Oral_Admin->Urine_Sample_Oral Plasma_Analysis Measure Plasma D-MTX Concentration Blood_Sample->Plasma_Analysis Urine_Analysis Measure Urinary D-MTX Excretion Urine_Sample_IV->Urine_Analysis Urine_Sample_Oral->Urine_Analysis PK_Params Calculate Elimination Rate Constants Plasma_Analysis->PK_Params Bioavailability Determine Oral Bioavailability Urine_Analysis->Bioavailability Excretion_Ratio Estimate Biliary/Renal Excretion Ratio PK_Params->Excretion_Ratio Bioavailability->Excretion_Ratio

Fig 1. Experimental workflow for D-MTX pharmacokinetic study.
Cellular Transport and Metabolic Pathway

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation L_MTX_Lumen L-Methotrexate RFC Reduced Folate Carrier (RFC) L_MTX_Lumen->RFC Active Transport D_MTX_Lumen D-Methotrexate D_MTX_Intra Intracellular D-MTX (Minimal) D_MTX_Lumen->D_MTX_Intra Negligible Transport L_MTX_Intra Intracellular L-MTX RFC->L_MTX_Intra L_MTX_Circ L-MTX L_MTX_Intra->L_MTX_Circ Absorption Metabolism Metabolism (Polyglutamation, 7-OH-MTX) L_MTX_Circ->Metabolism Renal_Elim Renal Elimination L_MTX_Circ->Renal_Elim Biliary_Elim Biliary Elimination L_MTX_Circ->Biliary_Elim Biliary_Elim->L_MTX_Lumen Enterohepatic Recirculation

Fig 2. Differential GI transport of Methotrexate isomers.

Conclusion and Implications

The pharmacokinetic profiles of methotrexate isomers are markedly different, primarily due to the stereoselective nature of gastrointestinal absorption. L-methotrexate, the therapeutically active form, is efficiently absorbed via the reduced folate carrier system, leading to systemic availability. Conversely, D-methotrexate is poorly absorbed, rendering it unsuitable for oral administration as a therapeutic agent. However, its distinct pharmacokinetic properties, particularly its extensive biliary secretion and near-identical renal clearance to the L-isomer, make it an invaluable tool for clinical pharmacology studies investigating the enterohepatic recirculation of L-methotrexate. For drug development professionals, these findings underscore the critical importance of stereochemistry in drug disposition and highlight the need for enantiomer-specific analytical methods in pharmacokinetic and quality control studies.

References

(R)-Methotrexate as a Methotrexate Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a cornerstone therapy for a range of diseases, including various cancers and autoimmune disorders like rheumatoid arthritis. The therapeutic efficacy of methotrexate is primarily attributed to its (S)-enantiomer, which is the active form of the drug. However, during the synthesis of methotrexate, the formation of its stereoisomer, (R)-methotrexate, can occur as an impurity. The presence of this enantiomeric impurity is of significant interest to researchers, scientists, and drug development professionals as it may have different pharmacological and toxicological properties, potentially impacting the overall safety and efficacy of the drug product. This technical guide provides a comprehensive overview of (R)-methotrexate as an impurity, including its biological activity, analytical detection, and the underlying signaling pathways of methotrexate action.

Chemical Properties and Synthesis

Methotrexate, chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, possesses a chiral center in the glutamic acid moiety. This gives rise to two enantiomers: the pharmacologically active (S)-methotrexate and the (R)-methotrexate impurity.

Biological Activity of (R)-Methotrexate vs. (S)-Methotrexate

The biological activity of methotrexate is primarily mediated through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. The (S)-enantiomer of methotrexate is a potent inhibitor of DHFR. Emerging evidence suggests that the (R)-enantiomer exhibits significantly lower biological activity.

Table 1: Comparative Biological Activity of Methotrexate Enantiomers

Parameter(S)-Methotrexate(R)-MethotrexateReference(s)
DHFR Inhibition (IC50) 0.12 ± 0.07 µMSignificantly less potent
Cell Proliferation Inhibition (IC50) Daoy cells: 9.5x10⁻² µMSaos-2 cells: 3.5x10⁻² µMNot reached within tested concentrations
Induction of Apoptosis Induces apoptosis in T-lymphocytic cell linesEffects not well-characterized

Signaling Pathways of Methotrexate

The mechanism of action of methotrexate is multifaceted, extending beyond simple DHFR inhibition. Key signaling pathways affected by methotrexate include:

  • Folate Metabolism Pathway: The primary mechanism involves the competitive inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF). This disrupts the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis and cell proliferation.

  • Adenosine Signaling Pathway: Methotrexate treatment leads to an increase in intracellular adenosine monophosphate (AMP), which is subsequently released from the cell and converted to adenosine. Adenosine, a potent anti-inflammatory agent, acts on cell surface receptors to suppress inflammatory responses.

  • JAK/STAT Pathway: Methotrexate has been shown to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is crucial for the signaling of many pro-inflammatory cytokines.

  • Apoptosis Induction: Methotrexate can induce apoptosis, particularly in activated T-lymphocytes, which contributes to its immunosuppressive effects. This can be mediated by the generation of reactive oxygen species (ROS) and activation of the Jun N-terminal kinase (JNK) pathway.

Methotrexate_Signaling_Pathways cluster_folate Folate Metabolism cluster_adenosine Adenosine Signaling cluster_apoptosis Apoptosis Induction DHFR DHFR THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA/RNA Synthesis DNA/RNA Synthesis Purine_Synth->DNA/RNA Synthesis Thymidylate_Synth->DNA/RNA Synthesis AMP AMP Adenosine Adenosine AMP->Adenosine Conversion Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activation Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory ROS ROS Generation JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis MTX (S)-Methotrexate MTX->DHFR Inhibition MTX->AMP Increases MTX->ROS Induces

Caption: Major signaling pathways affected by (S)-Methotrexate.

Experimental Protocols

Chiral Separation of Methotrexate Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of methotrexate enantiomers. Chiral stationary phases (CSPs) are essential for this separation.

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm.

  • Mobile Phase:

    • A polar organic mobile phase is generally effective. A mixture of methanol, acetic acid, and triethylamine is commonly used. A typical starting point is a ratio of 100:0.1:0.1 (v/v/v). Optimization of the mobile phase composition may be required.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25°C.

    • Detection wavelength: 303 nm.

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Dissolve the methotrexate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • The (S)- and (R)-enantiomers will elute at different retention times.

  • Quantification:

    • Create a calibration curve using standards of known concentrations for both (S)- and (R)-methotrexate.

    • Calculate the concentration of the (R)-methotrexate impurity in the sample based on the peak area and the calibration curve.

Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful technique for the enantioselective analysis of methotrexate, offering high resolution and short analysis times.

Protocol:

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE):

    • Prepare a buffer solution containing a chiral selector. A common BGE consists of a phosphate buffer (e.g., 50 mM, pH 7.0) containing a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM.

  • Electrophoretic Conditions:

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection wavelength: 280 nm.

  • Sample Preparation:

    • Dissolve the methotrexate sample in the BGE to a suitable concentration (e.g., 0.1 mg/mL).

  • Procedure:

    • Condition the capillary with 0.1 M NaOH, followed by water, and then the BGE.

    • Inject the sample and apply the voltage.

    • The enantiomers will migrate at different velocities and be detected at different times.

  • Quantification:

    • Use a similar calibration approach as described for HPLC to quantify the (R)-methotrexate impurity.

Workflow for (R)-Methotrexate Impurity Analysis

The analysis and control of stereoisomeric impurities like (R)-methotrexate is a critical aspect of pharmaceutical quality control. A typical workflow involves a series of steps from initial detection to routine monitoring.

Impurity_Analysis_Workflow start Start: Methotrexate Drug Substance/Product method_dev Chiral Method Development (HPLC or CE) start->method_dev method_val Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) method_dev->method_val routine_testing Routine Quality Control Testing method_val->routine_testing spec_check Check Against Specification Limits routine_testing->spec_check release Product Release spec_check->release Pass oos Out-of-Specification (OOS) Investigation spec_check->oos Fail root_cause Root Cause Analysis oos->root_cause capa Corrective and Preventive Actions (CAPA) root_cause->capa capa->routine_testing

Caption: A logical workflow for the analysis and control of (R)-Methotrexate impurity.

Conclusion

The presence of (R)-methotrexate as an impurity in methotrexate drug products warrants careful consideration due to its potential to differ in biological activity from the therapeutically active (S)-enantiomer. Robust analytical methods, such as chiral HPLC and capillary electrophoresis, are essential for the accurate detection and quantification of this impurity. A thorough understanding of the synthesis process and the implementation of a stringent quality control workflow are critical to ensure the safety and efficacy of methotrexate-based therapies. Further research into the specific pharmacological and toxicological profile of (R)-methotrexate will provide a more complete picture of its potential impact on patient outcomes.

The Dawn of Chemotherapy: A Technical History of Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide on the Discovery, Mechanism, and Foundational Significance of a Landmark Anticancer Agent

This technical guide provides a comprehensive overview of the discovery and history of methotrexate, a pivotal drug that marked the beginning of the modern era of chemotherapy. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey from initial observations to a cornerstone of cancer treatment.

The Genesis of Antifolate Therapy: A Paradigm Shift

The story of methotrexate begins not with a direct search for a cancer cure, but with a crucial observation about the role of folic acid in cell proliferation. In the mid-1940s, the prognosis for children with acute lymphoblastic leukemia (ALL) was universally grim.[1][2] Dr. Sidney Farber, a pathologist at Boston's Children's Hospital, noted that administering folic acid, a B vitamin known to be essential for cell growth, seemed to accelerate the progression of leukemia in his young patients.[1][2][3][4][5] This led to a revolutionary hypothesis: if folic acid fueled the cancer's growth, then a compound that blocked its action—a folate antagonist—might be able to starve the cancer cells.[6]

This line of reasoning prompted a collaboration with Dr. Yellapragada Subbarao at Lederle Laboratories, who was working on synthesizing chemical analogues of folic acid.[6][7] The first of these antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid).[6]

The Farber Trials: First Glimmers of Hope

In the winter of 1947, Dr. Farber began a clinical trial, administering aminopterin to children with advanced ALL.[6] The results, published in the New England Journal of Medicine in 1948, were a landmark in medical history.[6][8] For the first time, temporary remissions were achieved in children with this devastating disease.[1][3][6][9]

Summary of Initial Aminopterin Trial (1947-1948)
ParameterFindingSource
Drug Aminopterin (4-aminopteroyl-glutamic acid)[8][9]
Patient Population 16 children with acute lymphoblastic leukemia[1][3][6][9]
Primary Outcome 10 of the 16 children experienced temporary remission.[3][6][9]
Remission Characteristics Clinical, hematologic, and pathologic evidence of improvement.[1]
Duration of Remission The longest complete remission off therapy was 47 days.[3][9]
Experimental Protocol Overview
  • Compound: Aminopterin, a potent folic acid antagonist.

  • Administration: Daily administration to children in the late stages of acute leukemia.[4]

  • Monitoring: Close observation of clinical symptoms and hematological markers to assess response and toxicity.

The primary toxicities observed were severe stomatitis (mouth sores) and bone marrow suppression.[3][9]

From Aminopterin to Methotrexate: A Safer Alternative

Following the initial success with aminopterin, other folic acid analogues were developed.[7] Around 1950, amethopterin, now known as methotrexate, was synthesized.[7] Animal studies in 1956 demonstrated that methotrexate had a better therapeutic index than aminopterin, meaning it was more effective with less toxicity.[7] This led to the gradual replacement of aminopterin with methotrexate in clinical practice.[7]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate and its precursor, aminopterin, function as competitive inhibitors of the enzyme dihydrofolate reductase (DHFR).[7] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[7]

THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, methotrexate effectively halts the production of THF.[7] This leads to a depletion of the nucleotide precursors necessary for DNA synthesis and cell division, ultimately causing the death of rapidly proliferating cells, such as cancer cells.[7]

Methotrexate_Mechanism cluster_pathway Folate Metabolism Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Required for Thymidylate Thymidylate Synthesis THF->Thymidylate Required for DHFR->THF Catalyzes DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate MTX->DHFR Competitively Inhibits

Caption: Mechanism of action of Methotrexate as a DHFR inhibitor.

A Generalized Workflow for Antifolate Development

The discovery of methotrexate established a logical workflow for the development of antimetabolite drugs, a process that continues to be refined today.

Antifolate_Development_Workflow A Clinical Observation (Folic Acid Accelerates Leukemia) B Hypothesis Generation (Folate Antagonism as a Therapeutic Strategy) A->B C Chemical Synthesis (Aminopterin, Methotrexate) B->C D Preclinical Studies (In vitro and in vivo models) C->D E Early Phase Clinical Trials (Toxicity and Efficacy in Humans) D->E F Regulatory Approval & Clinical Adoption E->F

Caption: A logical workflow for the development of antifolate therapies.

Broader Impact and Legacy

The discovery that a chemical agent could induce remission in a previously untreatable cancer was a profound turning point in medicine. It laid the foundation for the field of cancer chemotherapy and spurred the development of numerous other antimetabolites and chemotherapeutic agents. Methotrexate itself remains a cornerstone in the treatment of various cancers, including leukemia, breast cancer, and lymphoma, as well as autoimmune diseases like rheumatoid arthritis.[7] The pioneering work of Sidney Farber and his colleagues demonstrated that a deep understanding of cellular metabolism could be harnessed to combat malignant diseases, a principle that continues to drive oncological research today.

References

Methodological & Application

Application of (R)-Methotrexate-d3 in Pharmacokinetic Studies: Protocols and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methotrexate-d3, a deuterated isotopologue of the (R)-enantiomer of methotrexate, serves as a critical tool in pharmacokinetic (PK) research. Primarily utilized as an internal standard in bioanalytical assays, its properties also suggest potential for direct use in stereospecific pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in enhancing the accuracy of quantitative analysis of methotrexate and its potential for elucidating the pharmacokinetic profile of the less-therapeutically active R-enantiomer.

Introduction to this compound

Methotrexate is a cornerstone of therapy in oncology and autoimmune diseases. The commercially available form is the S-enantiomer (L-methotrexate), which is the pharmacologically active isomer. However, the R-enantiomer (D-methotrexate) can be present as an impurity and exhibits distinct pharmacokinetic properties[1][2]. This compound is a stable isotope-labeled version of the R-enantiomer. The incorporation of deuterium atoms results in a higher mass, which is readily distinguishable by mass spectrometry, making it an ideal internal standard for the quantification of methotrexate in biological matrices[3].

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, thus correcting for variability and enhancing the accuracy and precision of the measurement of the active (S)-methotrexate.

While less common, this compound can also be employed as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the R-enantiomer itself. Understanding the pharmacokinetics of the R-enantiomer is valuable for assessing the impact of impurities in methotrexate formulations and for a more complete understanding of the drug's disposition.

Bioanalytical Method for Methotrexate Quantification using this compound as an Internal Standard

This section details a standard protocol for the quantification of methotrexate in human plasma using this compound as an internal standard.

Experimental Protocol

2.1.1. Materials and Reagents

  • Methotrexate certified reference standard

  • This compound internal standard

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

2.1.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

2.2.1. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

2.2.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate: [Precursor Ion] -> [Product Ion] (e.g., m/z 455.2 -> 308.2)

    • This compound: [Precursor Ion] -> [Product Ion] (e.g., m/z 458.2 -> 311.2)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Analysis

The concentration of methotrexate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of methotrexate.

Application in Stereospecific Pharmacokinetic Studies

While direct pharmacokinetic data for this compound is not extensively published, studies on the D-enantiomer of methotrexate provide valuable insights into its expected behavior. Research has shown significant differences in the pharmacokinetic profiles of D- and L-methotrexate[1].

Key Pharmacokinetic Differences between Methotrexate Enantiomers
Parameter(S)-Methotrexate (L-MTX)(R)-Methotrexate (D-MTX)
Oral Absorption Readily absorbedPoorly absorbed (<3%)[1]
Renal Elimination Primary route of eliminationRenal elimination rate is nearly identical to L-MTX[1]
Pharmacological Activity HighLow

Caption: Comparative pharmacokinetic parameters of Methotrexate enantiomers.

Proposed Experimental Protocol for this compound Pharmacokinetic Study

3.2.1. Study Design

A pharmacokinetic study could be designed to administer a known dose of this compound to animal models or, with appropriate ethical approvals, to human subjects.

  • Administration: Intravenous (IV) administration would be preferred to bypass the poor oral absorption of the R-enantiomer.

  • Sampling: Serial blood samples would be collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method, as detailed in section 2.

3.2.2. Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following pharmacokinetic parameters for this compound could be calculated:

  • Area under the plasma concentration-time curve (AUC)

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Bioanalytical workflow for methotrexate quantification.

Methotrexate Signaling Pathway

methotrexate_pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->THF Conversion Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation Leads to

Caption: Simplified signaling pathway of methotrexate.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of methotrexate in pharmacokinetic studies. Its use as an internal standard is well-established and significantly improves the reliability of quantitative data. Furthermore, while direct pharmacokinetic studies on this compound are limited, the known differences between methotrexate enantiomers highlight the potential for using this deuterated compound to investigate the in vivo behavior of the R-enantiomer. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound in their pharmacokinetic research endeavors.

References

Chiral Separation of Methotrexate Enantiomers Using High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of methotrexate (MTX) enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical techniques to ensure the accurate determination of enantiomeric purity, a critical aspect in pharmaceutical development and quality control.

Introduction

Methotrexate, an antagonist of folic acid, is a widely used chemotherapeutic and immunosuppressive agent. It exists as two enantiomers, L-methotrexate (the pharmacologically active form) and D-methotrexate. The presence of the D-enantiomer can be considered an impurity and may have different pharmacological and toxicological properties. Therefore, a reliable and robust analytical method for the chiral separation and quantification of methotrexate enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.

This application note details the use of various CSPs and corresponding HPLC conditions for the successful resolution of methotrexate enantiomers.

Data Presentation: Chromatographic Conditions and Performance

The following table summarizes the key quantitative data and chromatographic parameters for the chiral separation of methotrexate enantiomers using different HPLC methods.

ParameterMethod 1: Chirobiotic TMethod 2: CHIRALPAK® ZWIX(+)
Column Chirobiotic TCHIRALPAK® ZWIX(+)
Particle Size 5 µm3.0 µm
Dimensions -250 mm x 4.0 mm i.d.
Mobile Phase Polar Organic Mobile Phase50 mM Formic Acid + 25 mM Diethylamine in 80:20 (v/v) Methanol/Water
Flow Rate -0.5 ml/min[1]
Column Temperature -40°C[1]
Detection UV at 303 nm[2]UV at 300 nm[1]
Sample Diluent -Mobile Phase
Sample Concentration -0.5 mg/ml[1]
Retention Time (t_R1) -8.9 min[1]
Retention Time (t_R2) -9.9 min[1]
Resolution (Rs) 1.72[2][3]3.3[1]
Limit of Detection (LOD) 0.9 µg/ml for rac-Mtx[2][3]-
Limit of Quantitation (LOQ) Separation of D-Mtx at 0.2% (w/w) level[2][3]-

Note: Detailed mobile phase composition and flow rate for the Chirobiotic T column were not explicitly stated in the referenced literature but are described as a "polar organic mobile phase."[2][3]

Experimental Protocols

Materials and Reagents
  • Methotrexate reference standard (racemic and enantiomerically pure L-methotrexate)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Diethylamine (analytical grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Sodium hydroxide (analytical grade)

  • 0.45 µm membrane filters

Sample Preparation

The following protocols are adapted for the preparation of methotrexate samples from bulk drug substances and pharmaceutical dosage forms.

3.2.1. Bulk Drug Substance

  • Accurately weigh approximately 25 mg of the methotrexate sample.

  • Transfer the sample to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • From the stock solution, prepare a working standard solution with a concentration of about 100 µg/mL by diluting with the mobile phase.

3.2.2. Pharmaceutical Dosage Forms (Tablets)

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask.

  • Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients before injection into the HPLC system.

HPLC Methodologies

3.3.1. Method Using Chirobiotic T Column

The Chirobiotic T stationary phase, based on the macrocyclic glycopeptide teicoplanin, has been shown to be effective for the chiral separation of methotrexate.[2][3]

  • Column: Chirobiotic T, 5 µm

  • Mobile Phase: A polar organic mobile phase is recommended.[2][3] Method development should start with a mobile phase consisting of methanol or acetonitrile with small amounts of acidic and/or basic modifiers to optimize the separation. A typical starting point could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v).

  • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution and analysis time.

  • Column Temperature: Ambient, or controlled at 25°C for better reproducibility.

  • Detection: UV at 303 nm.[2]

  • Injection Volume: 20 µL.

3.3.2. Method Using CHIRALPAK® ZWIX(+) Column

This method provides a well-defined protocol for the chiral separation of methotrexate enantiomers.[1]

  • Column: CHIRALPAK® ZWIX(+), 3.0 µm, 250 mm x 4.0 mm i.d.[1]

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in 80:20 (v/v) Methanol/Water.[1]

  • Flow Rate: 0.5 ml/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at 300 nm.[1]

  • Injection Volume: 10 µL of a 0.5 mg/mL solution.[1]

3.3.3. Method Development and Optimization on Other Chiral Stationary Phases

Other CSPs such as Chiracel OJ (cellulose tris(4-methylbenzoate) coated on silica gel) and human serum albumin (HSA) based columns have also been reported for the chiral separation of methotrexate.[2][3]

For Chiracel OJ , method development can start with a mobile phase of hexane/isopropanol with a small percentage of a modifier like trifluoroacetic acid for acidic compounds.

For HSA columns , a phosphate buffer-based mobile phase with an organic modifier like isopropanol is a common starting point.

System Suitability: Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution of racemic methotrexate multiple times. The resolution between the two enantiomer peaks should be at least 1.5, and the relative standard deviation (RSD) for the peak areas should be less than 2.0%.

Visualizations

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for Chiral HPLC Analysis of Methotrexate.

Factors Influencing Chiral Separation of Methotrexate

G cluster_csp Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution of Enantiomers) csp_type Type of Selector (e.g., Glycopeptide, Polysaccharide) csp_chem Selector Chemistry csp_type->csp_chem csp_chem->center mp_comp Composition (Organic Solvent, Buffer) mp_ph pH mp_comp->mp_ph mp_add Additives/Modifiers (Acid, Base) mp_comp->mp_add mp_ph->center mp_add->center flow_rate Flow Rate flow_rate->center temp Temperature temp->center

Caption: Key Factors Affecting Chiral HPLC Separation.

References

Application Note and Protocol: Preparation of (R)-Methotrexate-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-Methotrexate-d3 is the deuterium-labeled form of (R)-Methotrexate, a folate analog.[1][2] It functions as an antimetabolite and antifolate agent by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.[2][3] Due to its isotopic labeling, this compound is primarily used as an internal standard for the quantitative analysis of Methotrexate in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][4] This document provides a detailed protocol for the preparation of a stock solution of this compound, including its chemical properties, necessary safety precautions, and recommended storage conditions.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Synonyms Amethopterin-d3, MTX-d3[4]
Appearance Yellow-brown crystalline powder[3][5]
Molecular Formula C₂₀H₁₉D₃N₈O₅[4][6]
Molecular Weight 457.5 g/mol [4]
Solubility Organic Solvents: - DMF: ~14 mg/mL[4][7]- DMSO: ~3 mg/mL[4][7]Aqueous Solutions: - PBS (pH 7.2): ~1 mg/mL[4][7]- Insoluble in water[8][9]- Soluble in dilute alkali hydroxides (e.g., NaOH) and carbonates[5][8][9]
Storage (Solid Form) 4°C or -20°C, protect from light[4][8][10]
Stability (Solid Form) ≥ 2 years at recommended storage conditions[4]

Experimental Protocol

This section details two common methods for preparing a stock solution of this compound: using an organic solvent (DMSO) for high concentration stocks and using an alkaline aqueous solution for applications requiring the absence of organic solvents.

Safety Precautions

Methotrexate is a hazardous and cytotoxic drug.[11][12] Standard safety protocols for handling potent compounds must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid powder and solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of particles or aerosols.

  • Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated cytotoxic waste container according to institutional guidelines.

Method 1: Preparation in an Organic Solvent (e.g., DMSO)

This method is suitable for creating a high-concentration primary stock solution that can be further diluted.

Materials and Equipment:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 4.575 mg.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For a 10 mM stock from 4.575 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.[13] Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Method 2: Preparation in an Alkaline Aqueous Solution

This method is preferred for cell culture experiments or when organic solvents may interfere with downstream applications.

Materials and Equipment:

  • This compound solid powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Calibrated analytical balance

  • Sterile conical tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a minimal amount of 0.1 M NaOH dropwise to the powder to dissolve it.[9][14] For example, for 1 mg of powder, start with 20-50 µL of 0.1 M NaOH.

  • Dilution: Once the solid is dissolved, immediately dilute the solution with your desired aqueous buffer (e.g., PBS or cell culture medium) to the final target concentration.[8] For example, to make a 1 mg/mL solution, bring the final volume to 1 mL with PBS.

  • Mixing: Mix gently by inverting the tube or vortexing briefly. Ensure the final pH of the solution is compatible with your experimental system.

  • Aliquoting and Storage: Use this solution fresh if possible. It is not recommended to store aqueous solutions for more than one day.[7] If short-term storage is necessary, store at 4°C, protected from light. For longer storage, consider preparing the stock in DMSO (Method 1) and making fresh dilutions in aqueous buffer before each experiment.

Storage and Stability of Stock Solutions

  • DMSO Stock Solutions: When stored in properly sealed amber vials at -20°C, DMSO stock solutions are stable for at least one month.[8][9]

  • Aqueous Solutions: Aqueous solutions are significantly less stable and should ideally be prepared fresh for each use.[7] If stored, they should be kept at 2-8°C, protected from light, and used within 24 hours.[12][15]

  • General Guideline: Always protect methotrexate solutions from light to prevent degradation.[15][16][17]

Visualizations

Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_method1 Method 1: Organic Solvent (DMSO) cluster_method2 Method 2: Alkaline Aqueous Solution cluster_storage Final Steps start Start: Equilibrate this compound vial to RT weigh Weigh desired mass of powder start->weigh dissolve_dmso Add DMSO to desired concentration weigh->dissolve_dmso dissolve_naoh Add minimal 0.1M NaOH to dissolve weigh->dissolve_naoh vortex_dmso Vortex until fully dissolved dissolve_dmso->vortex_dmso aliquot Aliquot into single-use vials vortex_dmso->aliquot dilute_buffer Dilute with aqueous buffer (e.g., PBS) dissolve_naoh->dilute_buffer dilute_buffer->aliquot store Store appropriately (-20°C for DMSO, 2-8°C for Aqueous) aliquot->store

References

Application Note: High-Throughput Analysis of (R)-Methotrexate-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of (R)-Methotrexate-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the therapeutic agent Methotrexate. The straightforward protein precipitation-based sample preparation and rapid chromatographic conditions allow for high-throughput analysis, crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies in drug development.

Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[1][2][3] Therapeutic drug monitoring of MTX is essential to ensure efficacy while minimizing toxicity.[4] Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification by LC-MS/MS as they co-elute with the analyte and compensate for matrix effects and variations in instrument response.[5] This document provides a detailed protocol for the detection of this compound, which is applicable to the overall quantitative method for Methotrexate.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[6]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 500 µL of a precipitant solution (methanol:acetonitrile, 1:1, v/v) containing the internal standard.

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[6]

  • Transfer 50 µL of the clear supernatant to a new tube and dilute with 200 µL of water.[6]

  • Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 3 minutes.[6]

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

LC Conditions:

ParameterValue
Column C18 column (e.g., Agilent ZORBAX C18, 2.1 x 100 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8][9]
Flow Rate 0.3 - 0.8 mL/min[7][9]
Injection Volume 5 µL[6]
Column Temperature 40 °C[10]
Run Time 3 - 7 minutes[8][9]

A typical gradient elution starts with a high percentage of mobile phase A, which is decreased over the course of the run to elute the analytes.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and monitoring the multiple reaction monitoring (MRM) transitions.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][6][10]
Scan Type Multiple Reaction Monitoring (MRM)[10][11]
Ion Spray Voltage 5000 - 5500 V[6][8]
Source Temperature 350 - 500 °C[6][7]
Gas 1 (Nebulizer Gas) 40 - 50 psi[6][8]
Gas 2 (Heater Gas) 20 - 50 psi[6][8]
Curtain Gas 25 psi[8]
Collision Gas Nitrogen[7]

MRM Transitions:

The following table summarizes the MRM transitions for Methotrexate and its deuterated internal standard, this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
Methotrexate455.1 - 455.2308.0 - 308.328 - 4046 - 90
This compound 458.2 311.1 - 311.2 ~17 - 22 ~90

Note: The optimal collision energy and declustering potential may vary depending on the specific mass spectrometer used and should be optimized accordingly.[4][6][7][8][9]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Methotrexate.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Precipitant Solution with Internal Standard (500 µL) p1->p2 p3 Vortex (3 min) p2->p3 p4 Centrifuge (13,000 x g, 5 min) p3->p4 p5 Transfer & Dilute Supernatant p4->p5 p6 Vortex & Centrifuge p5->p6 p7 Transfer to Autosampler Vial p6->p7 a1 Inject into LC System p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (Internal Standard Method) d1->d2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_cell Cellular Effects of Methotrexate MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICART AICAR Transformylase (ATIC) MTX->AICART Inhibits Purine Inhibition of Purine Synthesis DHFR->Purine Leads to Pyrimidine Inhibition of Pyrimidine Synthesis DHFR->Pyrimidine Leads to Adenosine Increased Extracellular Adenosine AICART->Adenosine Leads to Inflammation Anti-inflammatory Effects Adenosine->Inflammation Proliferation Reduced T-cell Proliferation Purine->Proliferation Pyrimidine->Proliferation

Caption: Simplified signaling pathway of Methotrexate's anti-inflammatory action.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the detection of this compound, facilitating the accurate quantification of Methotrexate in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research and drug development applications.

References

Application Notes and Protocols for Enantioselective Bioanalytical Methods of Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] The commercially available form of methotrexate is the S-(-)-enantiomer, which is the pharmacologically active isomer.[1] However, the D-(+)-enantiomer can be present as an impurity in pharmaceutical formulations and may exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] The presence of the D-enantiomer can potentially impact the therapeutic efficacy and safety profile of methotrexate. Therefore, the development and validation of enantioselective bioanalytical methods are crucial for the quality control of pharmaceutical products and for pharmacokinetic and toxicological studies.

This document provides detailed application notes and protocols for the enantioselective analysis of methotrexate in various matrices, based on chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods.

Application Notes

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. In the case of a CSP, the enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and thus separation. Common CSPs for methotrexate include those based on macrocyclic glycopeptides (e.g., Chirobiotic T) and proteins (e.g., human serum albumin).[5] Alternatively, a chiral mobile phase additive, such as L-proline and a metal ion (e.g., cupric nitrate), can be used with a standard achiral column (e.g., C18) to form diastereomeric complexes with the methotrexate enantiomers, which are then separated.[3]

Applications:

  • Determination of the enantiomeric purity of L-methotrexate in pharmaceutical formulations (tablets and injections).[5]

  • Quantification of the D-methotrexate impurity in commercial methotrexate samples.[3]

  • Analysis of methotrexate enantiomers in clinical samples for pharmacokinetic studies.[6]

Advantages:

  • High resolution and selectivity for enantiomers.[5]

  • Well-established and robust technique.

  • Amenable to various detection methods, including UV and mass spectrometry.[7]

Limitations:

  • Chiral columns can be expensive.

  • Method development can be time-consuming to optimize the separation.

Capillary Electrophoresis (CE)

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (running buffer). Cyclodextrins (CDs), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used chiral selectors for methotrexate.[4] The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability of these diastereomeric complexes leads to different migration times. Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be employed, where a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer to form micelles, which can enhance the separation.[8]

Applications:

  • Chiral separation of racemic methotrexate.[4]

  • Determination of chiral and achiral related substances of methotrexate in pharmaceuticals.[8]

  • Analysis of methotrexate enantiomers in biological samples.[9]

Advantages:

  • High separation efficiency and short analysis times.

  • Low consumption of reagents and samples.

  • Versatile, with various modes applicable for chiral separations.

Limitations:

  • Lower sensitivity with UV detection compared to HPLC, though this can be improved with techniques like stacking or by using more sensitive detectors like mass spectrometry.[10]

  • Reproducibility can be challenging due to factors like capillary surface chemistry.

Quantitative Data Summary

MethodMatrixChiral Selector / Stationary PhaseLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Inter- and Intra-day Precision (RSD %)
Chiral HPLC Pharmaceutical FormulationsChirobiotic T column0.9 µg/mL (for rac-Mtx)0.2% (w/w) of D-Mtx from L-MtxNot specifiedNot specified≤ 1.6
LC-MS/MS Intracellular and Extracellular Fluids of HepG2 cellsGemini column (achiral, separation based on MS/MS)Not specifiedNot specified10.0 to 10,000 ng/mL93.53 - 96.53< 15
CD-MEKC Pharmaceuticalsβ-CyclodextrinNot specified0.12% (w/w) for related substancesNot specified93 - 106< 8
Cyclodextrin-Modified CE PharmaceuticalsHydroxypropyl-β-cyclodextrin (HP-β-CD)~4 µMNot specified12.5–200.0 μM for each enantiomer> 93< 5

Experimental Protocols

Protocol 1: Enantioselective HPLC Analysis of Methotrexate in Pharmaceutical Formulations

This protocol is based on the method described for the analysis of methotrexate enantiomeric purity in pharmaceutical formulations.[5]

1. Sample Preparation:

  • Tablets: Crush a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of methotrexate and dissolve it in the mobile phase to achieve a final concentration within the linear range of the assay.
  • Injections: Dilute the methotrexate injection solution with the mobile phase to the desired concentration.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: Chirobiotic T column.
  • Mobile Phase: A polar organic mobile phase (specific composition to be optimized, but typically a mixture of an organic solvent like methanol or acetonitrile and a buffer).
  • Flow Rate: To be optimized for best resolution (typically 0.5 - 1.5 mL/min).
  • Column Temperature: Ambient or controlled (e.g., 25 °C).
  • Detection: UV at 303 nm.[5]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks for D- and L-methotrexate based on their retention times (determined by injecting standards of each enantiomer if available, or by comparing with a racemic mixture).
  • Calculate the percentage of the D-enantiomer impurity using the peak areas.

Protocol 2: Enantioselective Capillary Electrophoresis Analysis of Methotrexate

This protocol is based on a cyclodextrin-modified capillary electrophoresis method.[4]

1. Sample Preparation:

  • Dissolve the methotrexate sample (from pharmaceutical formulation or a pure standard) in the running buffer to a concentration within the quantitative range (e.g., 12.5–200.0 μM).
  • For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.[9]

2. Instrumentation and Conditions:

  • CE System: A capillary electrophoresis system with a UV detector.
  • Capillary: Fused-silica capillary.
  • Running Buffer: A phosphate buffer containing hydroxypropyl-β-cyclodextrin (HP-β-CD). The exact concentration of the buffer and HP-β-CD, as well as the pH, should be optimized for the best separation. A starting point could be a phosphate buffer at pH 7.0 with HP-β-CD.
  • Separation Voltage: To be optimized (e.g., 15-30 kV).
  • Temperature: Controlled, typically at 25 °C.
  • Injection: Hydrodynamic injection (e.g., 5 seconds at a specified pressure).
  • Detection: UV at 280 nm.[4]

3. Data Analysis:

  • Identify the migration peaks for each enantiomer based on their migration times.
  • Quantify the concentration of each enantiomer using a calibration curve prepared with standards.

Visualizations

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Separation & Detection cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Injection into Analytical System Filtration->Injection Separation Enantioselective Separation (Chiral HPLC or CE) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for enantioselective bioanalysis.

Chiral_HPLC_Workflow Sample Prepared Sample Injector Autosampler/Injector Sample->Injector Column Chiral Stationary Phase Column (e.g., Chirobiotic T) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV or MS Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Capillary_Electrophoresis_Workflow Sample Prepared Sample in Buffer Capillary Fused-Silica Capillary Sample->Capillary Hydrodynamic Injection Detector UV Detector Capillary->Detector Buffer Running Buffer with Chiral Selector (e.g., HP-β-CD) Buffer->Capillary PowerSupply High Voltage Power Supply PowerSupply->Capillary Applies Voltage DataSystem Data Acquisition System Detector->DataSystem

References

Application Note: Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a widely used chemotherapeutic agent and immunosuppressant. It exists as two enantiomers, L-methotrexate (L-MTX), the pharmacologically active form, and D-methotrexate (D-MTX), which is considered an impurity and does not possess the same therapeutic effects.[1] The presence of the D-enantiomer can affect the efficacy and safety profile of the drug. Therefore, the development of reliable analytical methods for the enantiomeric separation and purity assessment of methotrexate in pharmaceutical formulations is crucial.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and minimal consumption of samples and reagents.[2] This application note details protocols for the enantiomeric separation of methotrexate using cyclodextrin-modified capillary electrophoresis (CE) and cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC).

Principle of Separation

The chiral separation of methotrexate enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are commonly used chiral selectors for this purpose.[1][3] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3] The two enantiomers of methotrexate form transient diastereomeric complexes with the cyclodextrin molecules through inclusion complexation. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation.

In cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), a surfactant is added to the BGE to form micelles. The separation is then based on the differential partitioning of the enantiomers between the micelles and the surrounding aqueous phase, which is also influenced by their interaction with the cyclodextrin.[4]

Experimental Protocols

Two primary methods are presented here: a cyclodextrin-modified capillary electrophoresis method and a cyclodextrin-modified micellar electrokinetic chromatography method.

Method 1: Cyclodextrin-Modified Capillary Electrophoresis

This method is suitable for the routine chiral separation of methotrexate in pharmaceutical formulations.

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 48.5 cm)

  • Data acquisition and processing software

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Solutions:

  • L-Methotrexate and D-Methotrexate standards

  • Sodium phosphate monobasic and dibasic for buffer preparation

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium hydroxide (for pH adjustment)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 7.0 with sodium hydroxide.[1] Dissolve the desired concentration of HP-β-CD (e.g., 15 mM) in the phosphate buffer. Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Preparation: Accurately weigh and dissolve methotrexate standard or sample in the BGE to obtain a known concentration (e.g., 100 µg/mL).

CE Operating Conditions:

ParameterValue
CapillaryFused-silica, 50 µm I.D.
Background Electrolyte50 mM Phosphate buffer (pH 7.0) containing 15 mM HP-β-CD
Applied Voltage15-25 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 303 nm

Protocol:

  • Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.

  • Pre-run Equilibration: At the beginning of each run, equilibrate the capillary with the BGE for at least 3 minutes.

  • Sample Injection: Inject the sample solution using the specified hydrodynamic injection parameters.

  • Separation: Apply the separation voltage and record the electropherogram.

  • Data Analysis: Identify and quantify the peaks corresponding to the D- and L-methotrexate enantiomers based on their migration times.

Method 2: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

This method is particularly useful for the simultaneous analysis of methotrexate enantiomers and its achiral impurities.[4]

Instrumentation and Consumables:

  • Same as Method 1.

Reagents and Solutions:

  • L-Methotrexate and D-Methotrexate standards

  • Boric acid

  • Sodium dodecyl sulfate (SDS)

  • β-cyclodextrin (β-CD)

  • Methanol (HPLC grade)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 50 mM borate buffer and adjust the pH to 9.30 with sodium hydroxide.[4] Dissolve 100 mM SDS and 45 mM β-CD in the borate buffer.[4] Add methanol to a final concentration of 25% (v/v).[4] Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation: Prepare samples as described in Method 1.

CD-MEKC Operating Conditions:

ParameterValue
CapillaryFused-silica, 50 µm I.D.
Background Electrolyte50 mM Borate buffer (pH 9.30) with 100 mM SDS, 45 mM β-CD, and 25% Methanol
Applied Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 3 s)
DetectionUV at 303 nm

Protocol:

  • Follow the capillary conditioning and pre-run equilibration steps as described in Method 1.

  • Inject the sample solution.

  • Apply the separation voltage and acquire the data.

  • Analyze the electropherogram to identify and quantify the methotrexate enantiomers and any impurities.

Quantitative Data Summary

The following tables summarize the quantitative performance data reported for the capillary electrophoresis-based analysis of methotrexate enantiomers.

Table 1: Performance Characteristics of the Cyclodextrin-Modified CE Method

ParameterReported ValueReference
Linearity Range12.5–200.0 µM for each enantiomer[1]
Limit of Detection (LOD)0.9 µg/mL for racemic MTX[1]
Limit of Quantitation (LOQ)0.2% (w/w) of D-MTX from L-MTX[1]
Precision (Intra-day RSD)< 5%[1]
Precision (Inter-day RSD)< 5%[1]
Accuracy (Relative Error)< 5%[1]

Table 2: Performance Characteristics of the CD-MEKC Method

ParameterReported ValueReference
Accuracy (Recovery)93-106% for related substances at 0.12% w/w[4]
Precision (RSD)< 8% for related substances at 0.12% w/w[4]

Visualizations

G cluster_prep Sample and BGE Preparation cluster_ce Capillary Electrophoresis Workflow cluster_analysis Data Analysis BGE Prepare Background Electrolyte (BGE) Equilibrate Equilibrate Capillary with BGE BGE->Equilibrate Sample Prepare Methotrexate Sample Inject Inject Sample Sample->Inject Condition Capillary Conditioning Condition->Equilibrate Equilibrate->Inject Separate Apply Voltage & Separate Inject->Separate Detect UV Detection (303 nm) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify Enantiomers Analyze->Quantify

Caption: Experimental workflow for the capillary electrophoresis analysis of methotrexate enantiomers.

G cluster_selector Chiral Selector cluster_separation Separation in Capillary L_MTX L-MTX Complex_L [L-MTX-CD] L_MTX->Complex_L Forms complex D_MTX D-MTX Complex_D [D-MTX-CD] D_MTX->Complex_D Forms complex CD Cyclodextrin CD->Complex_L CD->Complex_D Separated Differential Migration (Separation) Complex_L->Separated Complex_D->Separated

Caption: Principle of chiral separation of methotrexate enantiomers using a cyclodextrin selector.

Conclusion

Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, provides a rapid, efficient, and reliable method for the enantiomeric separation of methotrexate. The detailed protocols and performance data in this application note serve as a valuable resource for researchers and scientists in pharmaceutical analysis and quality control. The CD-MEKC method offers the additional advantage of simultaneously separating chiral and achiral impurities. These methods are essential for ensuring the quality and safety of methotrexate-containing drug products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometer settings and address common issues encountered when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard in LC-MS analysis?

Deuterated internal standards (IS) are considered the gold standard for quantitative LC-MS/MS. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to enhanced quantitative accuracy and reproducibility.

Q2: What are the ideal purity and isotopic enrichment levels for a deuterated internal standard?

For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight. The goal is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent "cross-talk" or isotopic interference. A mass difference of at least 4-5 Da is often recommended.

Q4: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal?

Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is known as the "deuterium isotope effect". If this retention time shift is significant, the analyte and the internal standard may elute into regions with different levels of matrix effects, which can negatively impact quantification.

Q5: Can the position of the deuterium label on the molecule affect its stability and signal?

Absolutely. The stability of the deuterium label is crucial. If deuterium atoms are located on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can readily exchange with protons from the solvent (a phenomenon known as back-exchange). This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte. It is preferable to use standards where deuterium atoms are placed on stable, non-labile positions, such as carbon atoms on an aromatic ring.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) of the Deuterated Standard

A weak signal from your deuterated internal standard can compromise the limit of quantification and the overall robustness of your assay. This can stem from issues with the sample, chromatography, or the mass spectrometer settings.

Troubleshooting Workflow

start Low IS Signal check_conc Verify IS Concentration and Stability start->check_conc check_matrix Assess Matrix Effects check_conc->check_matrix If concentration is correct resolved Signal Restored check_conc->resolved If concentration was incorrect/degraded optimize_ms Optimize MS Parameters check_matrix->optimize_ms If matrix effects are significant optimize_lc Optimize Chromatography check_matrix->optimize_lc If matrix effects are significant optimize_ms->resolved optimize_lc->resolved

Caption: Troubleshooting workflow for low internal standard signal.

Possible Causes and Solutions:

  • Incorrect Concentration or Degradation: The concentration of the internal standard may be too low, or it may have degraded over time.

    • Solution: Prepare a fresh stock solution of the deuterated standard and create a new series of dilutions. Analyze these freshly prepared solutions via direct infusion to confirm the signal intensity is appropriate for your instrument's sensitivity range.

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.

    • Solution: Perform a post-extraction spike experiment to determine if ion suppression is occurring. If so, optimize the sample preparation method to better remove interferences or adjust the chromatography to separate the standard from the suppressive matrix components.

  • Suboptimal Mass Spectrometer Settings: The ion source parameters and other MS settings may not be optimized for your deuterated standard.

    • Solution: Systematically optimize key MS parameters. Infuse a solution of the deuterated standard and adjust settings such as ion source temperature, declustering potential (DP) or cone voltage, and collision energy (CE) to maximize the signal.

Data on Parameter Optimization:

The following tables provide representative examples of how MS parameters can affect signal intensity. Optimal values will be compound-dependent.

Table 1: Effect of Ion Source Temperature on Signal Intensity

Ion Source Temperature (°C)Relative Signal Intensity (%)
30075
32590
350100
37585
40070

Table 2: Effect of Collision Energy on Product Ion Intensity

Collision Energy (eV)Relative Product Ion Intensity (%)
1060
1585
20100
2595
3080
Issue 2: Chromatographic Separation of Deuterated and Non-Deuterated Analogs

As mentioned, deuterated standards can elute slightly earlier than their non-deuterated counterparts. If this separation leads to differential matrix effects, chromatographic optimization is necessary to achieve co-elution.

Logic for Achieving Co-elution

start Analytes Not Co-eluting assess_rt Assess Retention Time Difference start->assess_rt shallow_gradient Implement Shallower Gradient assess_rt->shallow_gradient isocratic_hold Introduce Isocratic Hold assess_rt->isocratic_hold adjust_mp Adjust Mobile Phase assess_rt->adjust_mp end Co-elution Achieved shallow_gradient->end isocratic_hold->end adjust_mp->end

Caption: Strategies to achieve chromatographic co-elution.

Experimental Protocol: LC Gradient Optimization for Co-elution

  • Initial Assessment: Inject a mixture of the analyte and the deuterated internal standard to determine the retention time difference.

  • Shallow Gradient: If using a steep gradient, try a shallower gradient around the elution time of the compounds. This can be achieved by decreasing the rate of change of the organic mobile phase percentage over time.

  • Isocratic Hold: Introduce a short isocratic hold in the gradient at a mobile phase composition just prior to the elution of the two compounds. This can improve equilibration and potentially reduce the separation.

  • Iterative Adjustment: Systematically adjust the gradient slope and duration to minimize the retention time difference.

Issue 3: Isotopic Instability (H/D Back-Exchange)

Loss of deuterium atoms from the internal standard can lead to a drifting signal and inaccurate quantification. This is more likely if the labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.

Experimental Protocol: Assessing Deuterium Exchange

  • Review Certificate of Analysis: Confirm the position of the deuterium labels from the manufacturer's certificate of analysis. Ensure they are on non-labile positions.

  • Incubation Study:

    • Spike the deuterated internal standard into a blank matrix or your mobile phase.

    • Incubate the sample at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples and monitor the signal of both the deuterated standard and the corresponding non-deuterated analyte.

  • Analysis: An increase in the analyte signal over time at the expense of the deuterated standard signal is indicative of back-exchange.

  • Mitigation: If back-exchange is confirmed, consider the following:

    • Use aprotic solvents for stock solutions where possible.

    • Adjust the pH of mobile phases to be as close to neutral as possible, if compatible with your chromatography.

    • Perform sample preparation steps at reduced temperatures (e.g., on ice).

    • If the problem persists, source a standard with deuterium labels on more stable positions.

Issue 4: Cross-Talk and Isotopic Contribution

Cross-talk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa. This can happen in two primary ways:

  • In-source Fragmentation: The deuterated standard loses a deuterium atom in the ion source and contributes to the analyte's signal.

    • Solution: Optimize MS source conditions like declustering potential or cone voltage to minimize in-source fragmentation.

  • Natural Isotope Contribution: At high analyte concentrations, the naturally occurring isotopes of the analyte (e.g., M+2, M+3) can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

    • Solution: Use an internal standard with a higher degree of deuteration (e.g., D4 or higher) to shift its mass further from the analyte's isotopic cluster. Alternatively, use a ¹³C or ¹⁵N labeled standard, which are less prone to this issue.

Technical Support Center: Overcoming Matrix Effects in Methotrexate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of methotrexate (MTX), with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact methotrexate quantification?

A: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the sample matrix (e.g., plasma, serum, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of methotrexate.[1] Ion suppression results in a decreased signal intensity for MTX, while ion enhancement leads to an increased signal. Both can compromise the reliability of the analytical method.

Q2: Why is LC-MS/MS often preferred over immunoassays for methotrexate analysis?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally more specific and sensitive than immunoassays for MTX quantification.[2] Immunoassays are known to have cross-reactivity with MTX metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), which can lead to an overestimation of MTX concentrations.[3] This is particularly problematic in patients who have received glucarpidase, as elevated levels of DAMPA can interfere with the assay.

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A: A stable isotope-labeled internal standard, such as methotrexate-d3 (MTX-d3), is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2][4][5][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]

Q4: What are the most common sample preparation techniques to reduce matrix effects?

A: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting methotrexate. The most common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[7][8] It is often followed by centrifugation and dilution of the supernatant.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[9][10] This technique can significantly reduce matrix effects but is more time-consuming and costly than PPT.

  • Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases to separate it from interfering substances. While effective, it uses larger volumes of organic solvents.[10]

Troubleshooting Guide

Q1: My methotrexate signal is low and inconsistent. What are the potential causes and solutions?

A: Low and variable signal intensity for methotrexate is a common issue that can often be attributed to significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inefficient removal of phospholipids and other matrix components is a primary cause of ion suppression.

    • If using PPT: Consider optimizing the solvent-to-sample ratio or trying a different precipitation solvent.[7][8] Further dilution of the supernatant after precipitation can also help reduce matrix effects.[8]

    • Consider SPE: If PPT is insufficient, switching to an SPE method can provide a cleaner extract.[9]

  • Optimize Chromatographic Conditions: Co-elution of methotrexate with matrix components can lead to ion suppression.

    • Adjust Gradient: Modify the gradient elution profile to better separate MTX from the matrix interferences.[9]

    • Change Column: Using a different column chemistry (e.g., from C18 to a polar-embedded phase) may improve separation.

  • Check Mass Spectrometer Settings: Ensure that the MS parameters are optimized for methotrexate detection. This includes the specific precursor and product ion transitions, collision energy, and ion source parameters.[7][9]

  • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating MTX-d3 will help compensate for signal variability caused by matrix effects.[2][5]

Q2: I'm observing significant matrix effects (ion suppression/enhancement). How can I quantitatively assess and minimize them?

A: A quantitative assessment of matrix effects is crucial for method validation. The matrix factor (MF) is a common way to evaluate this.

Experimental Protocol for Matrix Effect Evaluation:

  • Prepare Three Sets of Samples:

    • Set A: Methotrexate standard prepared in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract (from at least six different sources) spiked with methotrexate at the same concentration as Set A.

    • Set C: Methotrexate spiked into the matrix before extraction.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: If using a stable isotope-labeled internal standard, the IS-normalized MF should be calculated to demonstrate that the IS effectively compensates for the matrix effect.

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be less than 15%.[7][11]

Minimization Strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Chromatographic Separation: Improve the separation of methotrexate from co-eluting matrix components.[1]

  • Optimized Sample Cleanup: Employ more rigorous sample preparation techniques like SPE.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated LC-MS/MS method for methotrexate in human plasma.[8]

  • Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add Internal Standard and Precipitating Solvent: Add 500 µL of a precipitating solution consisting of methanol and acetonitrile (1:1, v/v) containing 100 ng/mL of the internal standard (e.g., MTX-d3).

  • Vortex: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.

  • Dilute Supernatant: Transfer 50 µL of the clear supernatant to a new tube and add 200 µL of water.

  • Vortex and Centrifuge Again: Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.

  • Inject: Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Methotrexate

This is a representative protocol based on several published methods.[7][8][9]

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm)[8]

  • Mobile Phase A: 0.1% formic acid in water[7][9]

  • Mobile Phase B: Acetonitrile[7][8]

  • Flow Rate: 0.4 mL/min[7]

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode[2][7]

  • MRM Transitions:

    • Methotrexate: m/z 455.2 → 308.2[2][12]

    • Methotrexate-d3 (IS): m/z 458.2 → 311.2[2][12]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for methotrexate quantification.

Table 1: Method Performance Comparison

ParameterMethod 1[7]Method 2[8]Method 3[9]Method 4[13]
Matrix SerumPlasmaPlasma, CSFPlasma
Sample Prep PPT (Acetonitrile)PPT (Methanol:Acetonitrile)SPEPPT
Internal Standard p-aminoacetophenoneNot specifiedMTX-d3, 13C2H3-7-OHMTXMTX-d3
Linearity Range 0.09 - 12.5 µM5 - 1000 ng/mL0.0022 - 5.5 µM5 - 10000 ng/mL
LLOQ 0.09 µM5 ng/mL0.0022 µM5 ng/mL
Intra-day Precision (%CV) < 15%< 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%< 15%
Accuracy 95-105%Within ±15%Within ±15%Within ±15%

Table 2: Extraction Recovery and Matrix Effect Data

ParameterMethod 1[7]Method 2[8]Method 3[13]Method 4[4]
Matrix SerumPlasmaPlasmaErythrocytes
Extraction Recovery > 90%97.8 - 101%92.47 - 97.87%82.7 - 105.1%
Matrix Effect %CV < 15%Not explicitly stated97.90 - 117.60%96.5 - 104.4%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting SampleCollection Collect Blood Sample (Serum or Plasma) Centrifugation Centrifuge to Separate Plasma/Serum SampleCollection->Centrifugation Storage Store at -80°C Centrifugation->Storage Thaw Thaw Sample Storage->Thaw SpikeIS Spike with MTX-d3 (IS) Thaw->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifuge2 Centrifuge ProteinPrecipitation->Centrifuge2 Dilute Dilute Supernatant Centrifuge2->Dilute Injection Inject Sample into UPLC/HPLC Dilute->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Calculate Peak Area Ratio (MTX/MTX-d3) Integration->Calculation Quantification Quantify Concentration using Calibration Curve Calculation->Quantification Report Report Results Quantification->Report

Caption: Workflow for Methotrexate Quantification by LC-MS/MS.

troubleshooting_guide Start Issue: Low & Variable Signal CheckSamplePrep Is Sample Prep Adequate? Start->CheckSamplePrep OptimizeSamplePrep Action: Optimize PPT or Switch to SPE CheckSamplePrep->OptimizeSamplePrep No CheckChroma Is Chromatographic Separation Optimal? CheckSamplePrep->CheckChroma Yes OptimizeSamplePrep->CheckChroma OptimizeChroma Action: Adjust Gradient or Change Column CheckChroma->OptimizeChroma No CheckMS Are MS Parameters Optimized? CheckChroma->CheckMS Yes OptimizeChroma->CheckMS OptimizeMS Action: Re-optimize Source and MRM Parameters CheckMS->OptimizeMS No UseIS Are you using a SIL-IS? CheckMS->UseIS Yes OptimizeMS->UseIS ImplementIS Action: Incorporate MTX-d3 as Internal Standard UseIS->ImplementIS No Resolved Issue Resolved UseIS->Resolved Yes ImplementIS->Resolved

Caption: Troubleshooting Low Signal in Methotrexate Analysis.

ion_suppression cluster_source ESI Source cluster_detector Mass Analyzer Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation AnalyteIon Analyte Ion [M+H]+ Evaporation->AnalyteIon MatrixIon Matrix Ion [X+H]+ Evaporation->MatrixIon MS Mass Analyzer AnalyteIon->MS To Analyzer MatrixIon->AnalyteIon Competition for Charge/ Disruption of Droplet Surface Detector Detector MS->Detector Signal Reduced Signal Detector->Signal

Caption: Mechanism of Ion Suppression in ESI-MS.

References

Navigating the Stability of (R)-Methotrexate-d3 in Biological Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of (R)-Methotrexate-d3 in biological samples. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results. The following frequently asked questions (FAQs) and troubleshooting guides directly address common challenges encountered during sample handling, storage, and analysis.

Disclaimer: Direct stability data for this compound is limited in publicly available literature. This guide is primarily based on the extensive stability data of Methotrexate (MTX). Given the minor structural difference (deuterium labeling), it is scientifically reasonable to assume that the stability profile of this compound is highly similar to that of Methotrexate. This compound is commonly used as a stable isotope-labeled internal standard in quantitative analyses of Methotrexate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound, much like its non-deuterated counterpart, is primarily influenced by:

  • Temperature: Both short-term and long-term storage temperatures can impact stability.

  • pH: Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[3] Acidic conditions can lead to degradation.[4]

  • Light Exposure: Methotrexate is known to be sensitive to light, particularly UV radiation, which can cause photodegradation.[3][5][6][7][8]

  • Matrix Effects: The type of biological matrix (e.g., whole blood, plasma, serum) can influence stability due to enzymatic activity or other components.

Q2: What are the recommended short-term storage conditions for whole blood samples containing this compound?

Based on studies of Methotrexate, whole blood samples are stable for up to 2 days at room temperature and for up to 6 days at 4°C.[9][10] For optimal preservation, it is recommended to process blood samples to plasma or serum as soon as possible.

Q3: How should I store plasma or serum samples containing this compound for long-term analysis?

For long-term storage, plasma and serum samples should be frozen. Methotrexate has shown stability in plasma for at least 42 days when stored at -20°C.[11] For extended storage periods, temperatures of -70°C or -80°C are recommended to minimize potential degradation.

Q4: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?

Yes, repeated freeze-thaw cycles can potentially lead to degradation. However, studies on Methotrexate have shown that it remains stable through several freeze-thaw cycles (from -20°C to 25°C).[11] To mitigate any potential risk, it is best practice to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.

Q5: Is this compound sensitive to light during sample handling and analysis?

Yes. Methotrexate is photolabile, and it is crucial to protect samples from light.[3][6] Dilute solutions are more susceptible to photodegradation.[3][5] All sample collection, processing, and analytical procedures should be performed under conditions that minimize light exposure. Using amber-colored tubes and vials is highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Degradation during sample collection and processing. Ensure rapid processing of whole blood to plasma/serum. Use appropriate anticoagulants (e.g., EDTA). Keep samples on ice and protected from light.
Improper storage conditions. Verify storage temperatures and ensure samples are protected from light. Review the recommended storage conditions in the FAQs and the stability data table below.
Repeated freeze-thaw cycles. Aliquot samples prior to freezing to avoid multiple freeze-thaw events.
Appearance of unexpected peaks in chromatograms Degradation products. Methotrexate can degrade into several products, such as 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) and 7-hydroxymethotrexate (7-OH-MTX).[7][12] Review your sample handling and storage procedures to minimize degradation. Ensure the analytical method can resolve the parent compound from its potential degradants.
Matrix interference. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix.[13]
Variable results between different sample batches Inconsistent sample handling. Standardize all sample collection, processing, and storage protocols across all batches.
Instrumental variability. Perform regular calibration and maintenance of analytical instruments. Use a stable isotope-labeled internal standard, such as this compound itself, to correct for instrumental drift.[1][2]

Quantitative Stability Data Summary

The following tables summarize the stability of Methotrexate under various conditions, which can be used as a reliable guide for this compound.

Table 1: Stability of Methotrexate in Biological Samples

Matrix Storage Condition Duration Stability Reference
Whole BloodRoom Temperature2 daysStable[9][10]
Whole Blood4°C6 daysStable[9][10]
PlasmaRoom Temperature2 hoursStable[11]
Plasma-20°C42 daysStable[11]
Plasma-20°C (3 freeze-thaw cycles)-Stable[11]
Plasma4°C6 daysNo significant loss (<17%)[9]

Table 2: Stability of Methotrexate in Pharmaceutical Preparations (for reference)

Vehicle Concentration Storage Condition Duration Stability Reference
0.9% Sodium Chloride0.2 and 20 mg/mL25°C, protected from light28 daysStable[14]
5% Dextrose20 mg/mL25°C, protected from light28 daysStable[14]
5% Dextrose0.2 mg/mL25°C, protected from light3 daysStable[14]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

  • Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Light Protection: Immediately wrap the collection tubes in aluminum foil or use amber-colored tubes to protect from light.

  • Temporary Storage: If immediate processing is not possible, store the whole blood samples at 4°C for no longer than 6 days.[9][10]

  • Centrifugation: To obtain plasma, centrifuge the blood samples at 2,700 g for 10 minutes at 4°C.[10]

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, light-protected polypropylene tubes.

  • Storage: Store the plasma samples at -20°C or -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a common protein precipitation method for the extraction of Methotrexate and its deuterated analog from plasma.

  • Thawing: Thaw the frozen plasma samples at room temperature, protected from light.

  • Aliquoting: Vortex the thawed sample and transfer a 100 µL aliquot to a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (this compound, if not the analyte of interest) to the plasma sample.

  • Protein Precipitation: Add 300 µL of a protein precipitating agent (e.g., methanol or acetonitrile) to the plasma sample.[15]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for analysis.

  • Analysis: Inject an appropriate volume of the final extract into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Whole Blood (EDTA tubes) Protect Protect from Light Collect->Protect Centrifuge Centrifuge at 2,700g for 10 min at 4°C Protect->Centrifuge Separate Separate Plasma Centrifuge->Separate Store Store Plasma at -20°C or -80°C Separate->Store Prep Sample Preparation (e.g., Protein Precipitation) Store->Prep LCMS LC-MS/MS Analysis Prep->LCMS

Caption: Workflow for biological sample handling and analysis.

Caption: Troubleshooting logic for inconsistent analytical results.

References

Improving the limit of quantification for methotrexate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) for methotrexate (MTX) assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical LOQs achievable for methotrexate in plasma/serum?

The achievable Limit of Quantification (LOQ) for methotrexate (MTX) in plasma or serum can vary depending on the analytical method employed. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are highly sensitive and specific, LOQs in the low ng/mL or nanomolar range are commonly reported.[1][2][3] For instance, some validated LC-MS/MS methods have achieved an LOQ of 5 ng/mL, while others report even lower limits of 0.09 µM (approximately 41 ng/mL) and 25 nmol L−1 (approximately 11.4 ng/mL).[1][2][3] Immunoassays, while also used for MTX quantification, may have higher LOQs and can be more susceptible to interferences.[4][5][6]

Q2: My immunoassay for methotrexate has a poor signal-to-noise ratio. How can I improve it?

Improving the signal-to-noise ratio in an immunoassay can be challenging. Immunoassays are known to sometimes have limitations in sensitivity and can be affected by cross-reactivity with other substances, which can reduce their specificity.[4] If you are experiencing a low signal, consider the following:

  • Reagent Quality: Ensure that all reagents, including antibodies and conjugates, are stored correctly and are not expired.

  • Incubation Times and Temperatures: Optimize incubation times and temperatures as these can significantly impact signal intensity.

  • Washing Steps: Inadequate washing can lead to high background noise. Ensure that washing steps are performed thoroughly.

  • Matrix Effects: The sample matrix itself can interfere with the assay. Consider sample dilution or alternative sample preparation methods to minimize these effects.

  • Alternative Methods: For applications requiring very low quantification limits, switching to a more sensitive method like LC-MS/MS may be necessary.[5][6]

Q3: What are the most common sample preparation techniques for improving methotrexate LOQ in LC-MS/MS assays?

Protein precipitation is a widely used and effective sample preparation method for methotrexate analysis in plasma or serum.[1][2][7] This technique is relatively simple and quick.[2][7] Commonly used organic solvents for protein precipitation include methanol and acetonitrile, or a combination of both.[1][2][7] After precipitation, a centrifugation step is performed to separate the precipitated proteins from the supernatant containing the analyte.[2][7] Further dilution of the supernatant can also help to reduce matrix effects and improve sensitivity.[1]

Troubleshooting Guides

Issue 1: High Background Noise in Chromatogram

High background noise in your chromatogram can significantly impact the accurate quantification of methotrexate, especially at low concentrations.

Possible Causes and Solutions:

Cause Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Dirty LC System Flush the LC system, including the column, with appropriate cleaning solutions.
Matrix Effects Optimize the sample preparation procedure. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. Diluting the sample extract before injection can also mitigate matrix effects.[1]
Suboptimal MS/MS Parameters Optimize mass spectrometry parameters such as collision energy and declustering potential to improve the signal-to-noise ratio for the specific methotrexate transition.
Issue 2: Poor Peak Shape for Methotrexate

Poor peak shape, such as tailing or fronting, can compromise the integration of the peak and affect the accuracy and precision of the quantification.

Possible Causes and Solutions:

Cause Solution
Incompatible Mobile Phase pH Methotrexate has acidic and basic functional groups. Adjusting the pH of the mobile phase with additives like formic acid or ammonium formate can improve peak shape.[1]
Column Overload Inject a smaller volume of the sample or dilute the sample further.
Column Degradation Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.
Inappropriate Column Chemistry Ensure the chosen column chemistry (e.g., C18) is suitable for methotrexate analysis.[1][8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol describes a common method for extracting methotrexate from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Methanol

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the plasma or serum sample, add a precipitating solvent. A common choice is a 1:1 (v/v) mixture of methanol and acetonitrile.[1]

  • Vortex the mixture vigorously for approximately 3 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at a high speed (e.g., 13,600 x g) for 5 minutes to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant, which contains the methotrexate.

  • For further reduction of matrix effects and to enhance sensitivity, the supernatant can be diluted with water or an aqueous solution of methanol or acetonitrile before injection into the LC-MS/MS system.[1]

Protocol 2: LC-MS/MS Parameter Optimization

Optimizing the Liquid Chromatography and Mass Spectrometry parameters is crucial for achieving a low LOQ.

Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase C18 column is often used for methotrexate separation.[1][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% or 0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1][8] The addition of formic acid helps to improve the ionization efficiency in positive ion mode.[1]

  • Flow Rate: A flow rate of around 0.3 to 0.4 mL/min is common.[7][8]

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for methotrexate analysis.[7]

  • Multiple Reaction Monitoring (MRM): The quantification is performed using MRM mode. The most common transition for methotrexate is m/z 455.1 → 308.0 or 455.1 → 308.1.[1][8]

  • Parameter Tuning: The declustering potential and collision energy should be optimized to maximize the signal intensity for the specific MRM transition.[1] The ion source temperature and ion spray voltage also need to be optimized.[1]

Quantitative Data Summary

Table 1: Reported Limits of Quantification (LOQ) for Methotrexate in Biological Matrices

Analytical MethodMatrixLOQReference
HPLC-MS/MSHuman Plasma5 ng/mL[1]
UPLC-MS/MSSerum0.09 µM[2]
LC-MS/MSPlasma25 nmol L−1[3]
HPLC-SRM-MSPlasma0.5 nM[4]
LC-MS/MSHuman Plasma5.0 ng/mL[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_Precipitant Add Methanol/ Acetonitrile Sample->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute (Optional) Supernatant->Dilute LC_Separation LC Separation (C18 Column) Dilute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for methotrexate quantification using protein precipitation and LC-MS/MS.

Troubleshooting_Logic cluster_solutions_noise Solutions for High Noise cluster_solutions_peak Solutions for Poor Peak Shape cluster_solutions_signal Solutions for Low Signal Start Low LOQ in Methotrexate Assay Problem Identify the Primary Issue Start->Problem High_Noise High Background Noise Problem->High_Noise Noise? Poor_Peak Poor Peak Shape Problem->Poor_Peak Peak Shape? Low_Signal Low Signal Intensity Problem->Low_Signal Signal? Fresh_Mobile_Phase Use Fresh Mobile Phase High_Noise->Fresh_Mobile_Phase Clean_System Clean LC System High_Noise->Clean_System Optimize_Sample_Prep Optimize Sample Prep High_Noise->Optimize_Sample_Prep Adjust_pH Adjust Mobile Phase pH Poor_Peak->Adjust_pH Check_Column Check/Replace Column Poor_Peak->Check_Column Reduce_Injection_Vol Reduce Injection Volume Poor_Peak->Reduce_Injection_Vol Optimize_MS Optimize MS Parameters Low_Signal->Optimize_MS Improve_Extraction Improve Extraction Recovery Low_Signal->Improve_Extraction Check_Standard_Conc Verify Standard Concentration Low_Signal->Check_Standard_Conc

Caption: A logical approach to troubleshooting common issues in methotrexate assays.

References

Technical Support Center: Methotrexate Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with methotrexate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges encountered during the chromatographic analysis of methotrexate isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate methotrexate isomers?

Methotrexate has an asymmetric carbon atom, leading to the existence of two stereoisomers: the S-(+)-enantiomer and the R-(-)-enantiomer. The S-isomer is the pharmacologically active form of the drug, while the R-isomer is considered an impurity.[1][2][3] Regulatory agencies require the quantification of the inactive R-isomer to ensure the safety and efficacy of methotrexate formulations. Therefore, a reliable chromatographic method that can effectively separate and quantify these isomers is crucial for quality control in pharmaceutical development and manufacturing.

Q2: What are the primary chromatographic techniques for resolving methotrexate isomers?

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating methotrexate isomers.[1] Chiral HPLC methods, employing a chiral stationary phase (CSP), are typically required to achieve enantiomeric separation.[4][5][6] Other techniques like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) have also been utilized for this purpose.[7][8]

Q3: What type of HPLC columns are recommended for methotrexate isomer separation?

Chiral columns are essential for the direct separation of methotrexate enantiomers. Several types of chiral stationary phases have been successfully used, including:

  • Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T): These have shown excellent enantioresolution and enantioselectivity, particularly with polar organic mobile phases.[4][6]

  • Cellulose and amylose-based columns (e.g., Chiracel OJ): These are also effective for chiral separations.[4]

  • Protein-based columns (e.g., human serum albumin columns): These can provide the necessary chirality for separation.[4][5]

  • Cyclodextrin-modified columns: These can also be employed for enantiomeric resolution.[9]

For achiral separations of methotrexate from other impurities, reversed-phase columns like C8 and C18 are commonly used.[1][3]

Troubleshooting Guides

Issue 1: Complete Co-elution of Methotrexate Isomers

If you are observing a single, symmetrical peak for methotrexate where two peaks are expected, it indicates a complete lack of chiral recognition.

Troubleshooting Workflow:

start Start: Co-eluting Peaks check_column Verify Chiral Stationary Phase (CSP) start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Correct CSP in use consult Consult Technical Support check_column->consult Incorrect column change_csp Select a Different CSP check_mobile_phase->change_csp No resolution check_mobile_phase->consult Partial resolution change_csp->consult

Caption: Troubleshooting co-eluting methotrexate isomer peaks.

Detailed Steps:

  • Verify the Column:

    • Confirm you are using a chiral column. Achiral columns like standard C18 or C8 will not separate enantiomers.

    • Check the column's history and performance. A degraded or contaminated chiral column may lose its resolving power. Consider flushing the column according to the manufacturer's instructions or testing it with a known chiral compound to verify its performance.

  • Optimize the Mobile Phase:

    • Mobile Phase Composition: For chiral separations on columns like Chirobiotic T, a polar organic mobile phase is often effective.[4][6] If you are using a reversed-phase method, ensure you have a chiral additive in the mobile phase.

    • pH Adjustment: The ionization state of methotrexate can significantly impact its interaction with the stationary phase.[10] Methotrexate's solubility is pH-dependent, requiring neutral or basic solutions.[1][3] Adjusting the pH of the mobile phase buffer can influence selectivity. Experiment with a pH range, keeping in mind the stability of your column.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can affect resolution. Varying the organic modifier may alter the selectivity.[11]

  • Select a Different Chiral Stationary Phase:

    • If optimizing the mobile phase does not yield any separation, the chosen CSP may not be suitable for methotrexate isomers. Consider trying a different type of chiral column (e.g., switching from a polysaccharide-based to a macrocyclic glycopeptide-based column).

Issue 2: Peak Tailing or Broadening

Poor peak shape can compromise the accuracy of quantification and resolution.

Troubleshooting Workflow:

start Start: Peak Tailing/Broadening check_ph Adjust Mobile Phase pH start->check_ph check_column_health Assess Column Health check_ph->check_column_health No improvement check_extra_column Investigate Extra-Column Effects check_column_health->check_extra_column Column is healthy optimize_conditions Optimize Injection & Flow check_extra_column->optimize_conditions No issues found consult Consult Technical Support optimize_conditions->consult Problem persists

References

Minimizing ion suppression for (R)-Methotrexate-d3 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the (R)-Methotrexate-d3 signal in liquid chromatography-mass spectrometry (LC-MS) analyses.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for the this compound signal.

Question: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

Answer:

To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix sample (e.g., plasma or urine extract) onto the LC column. A drop in the baseline signal of the infused analyte at the retention time of co-eluting matrix components indicates ion suppression.[1]

dot

Caption: Post-column infusion experimental setup.

Question: I have confirmed ion suppression. What are the most effective strategies to minimize it?

Answer:

Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization.

Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[2][3][4] The choice of technique depends on the sample matrix and the physicochemical properties of methotrexate.

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.[2][4] Methanol, acetonitrile, or a mixture of both are commonly used.[5][6][7]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2][4] However, it can be more time-consuming.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][3][5]

Table 1: Comparison of Sample Preparation Techniques for Methotrexate Analysis

TechniqueAdvantagesDisadvantagesTypical Recovery (%)Reference
Protein Precipitation Simple, fast, inexpensive.May result in significant matrix effects.82.20 - 93.98[6]
Liquid-Liquid Extraction Provides cleaner extracts than PPT.More labor-intensive, requires solvent optimization.> 85[7]
Solid-Phase Extraction High selectivity, removes a wide range of interferences.Can be more expensive and require method development.> 90[8]
Enhance Chromatographic Separation

Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components that cause ion suppression.

  • Column Chemistry: Reversed-phase columns, such as C18, are commonly used for methotrexate analysis.[6][8][9]

  • Mobile Phase Composition: The use of organic modifiers like methanol or acetonitrile and additives such as formic acid or ammonium formate can significantly impact separation and ionization efficiency.[6][8] A gradient elution is often employed to effectively separate analytes from the matrix.[6][8]

  • Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ion source.[2]

dot

chromatographic_separation Start Injection Separation Chromatographic Separation (Analyte and Matrix Components) Start->Separation Elution_Matrix Matrix Components Elute Separation->Elution_Matrix Elution_Analyte This compound Elutes Separation->Elution_Analyte End Detection Elution_Matrix->End Elution_Analyte->End

Caption: Ideal chromatographic separation workflow.

Optimize Mass Spectrometry Parameters

Adjusting the ion source parameters can improve the ionization efficiency of this compound and reduce the impact of interfering compounds.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for methotrexate analysis.[6][10]

  • Ionization Mode: Positive ion mode is typically employed for methotrexate and its deuterated analog.[6][8][9]

  • Source Parameters: Optimization of parameters such as ion spray voltage, gas temperatures, and gas flow rates can enhance the signal.[6]

Table 2: Typical Mass Spectrometry Parameters for Methotrexate Analysis

ParameterTypical ValueReference
Ionization Mode ESI Positive[6][8][9]
Ion Spray Voltage 5000 - 5500 V[6][11]
Source Temperature 500 °C[6][11]
Gas 1 (Nebulizer Gas) 40 - 50 psi[6][11]
Gas 2 (Heater Gas) 20 - 50 psi[6][11]
Declustering Potential 46 - 90 V[6][11]
Collision Energy 20 - 40 V[6][11]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in biological samples?

A1: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and metabolites that co-elute with the analyte of interest.[2][3][12] These endogenous compounds can compete with the analyte for ionization in the MS source, leading to a decreased signal.[3]

Q2: How does the use of a deuterated internal standard like this compound help?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis.[13][14] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[13]

dot

internal_standard_logic cluster_process Analytical Process Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ion_Suppression Ion Suppression (Matrix Effects) MS_Detection->Ion_Suppression Analyte (R)-Methotrexate Analyte->Sample_Prep IS This compound IS->Sample_Prep Ratio Signal Ratio (Analyte / IS) Ion_Suppression->Ratio Compensation Quantification Accurate Quantification Ratio->Quantification

References

Methotrexate Bioanalytical Method Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the bioanalytical method development for methotrexate (MTX).

Frequently Asked Questions (FAQs)

Q1: My immunoassay results for methotrexate are unexpectedly high, especially after glucarpidase administration. What could be the cause?

A1: Immunoassays for methotrexate are susceptible to cross-reactivity with its metabolites, particularly 2,4-diamino-N10-methylpteroic acid (DAMPA).[1][2][3] Glucarpidase is an enzyme used to rapidly lower toxic methotrexate levels, and it works by converting methotrexate into DAMPA.[2][3] This leads to high concentrations of DAMPA in the sample, which can bind to the antibodies in the immunoassay, causing a falsely elevated measurement of methotrexate.[2][3] In such cases, a chromatographic method like LC-MS/MS, which can separate methotrexate from its metabolites, is recommended for accurate quantification.[2]

Q2: What are the main challenges associated with the analysis of methotrexate polyglutamates (MTX-PGs)?

A2: The primary challenges in analyzing MTX-PGs, the active intracellular forms of methotrexate, are their low concentrations within cells and the complexity of the red blood cell matrix.[4][5] This necessitates a highly sensitive analytical method and an efficient extraction procedure to isolate the MTX-PGs from the cellular components. LC-MS/MS is the preferred method due to its high sensitivity and specificity.[6][7] The extraction process often involves cell lysis followed by protein precipitation or solid-phase extraction to purify the analytes before analysis.[4][8]

Q3: How can I manage the matrix effect in my LC-MS/MS analysis of methotrexate?

A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a common challenge in LC-MS/MS.[9][10] To mitigate this, several strategies can be employed. Optimizing the sample preparation to remove interfering substances is crucial.[10] This can be achieved through techniques like solid-phase extraction (SPE) or by using more advanced methods like HybridSPE-Phospholipid which specifically targets phospholipids, a major source of matrix effects in plasma and serum samples.[9] Chromatographic separation can also be optimized to separate methotrexate from matrix components.[10] The use of a stable isotope-labeled internal standard (SIL-IS), such as D3-methotrexate, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[1][10]

Q4: What are the key stability considerations for methotrexate samples?

A4: Methotrexate is known to be sensitive to light and pH changes. It is recommended to protect samples from light during collection, processing, and storage. Studies have shown that methotrexate in whole blood is stable for up to 2 days at room temperature and for 6 days at 4°C.[11] In plasma, it is stable for at least 6 days at both room temperature and 4°C.[11] For long-term storage, samples should be kept at -80°C.[6] It is crucial to perform stability studies under your specific laboratory conditions to ensure the integrity of the samples.[12]

Troubleshooting Guides

Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Low recovery of methotrexate during solid-phase extraction is a frequent problem that can significantly impact the accuracy of your results. The following guide provides a systematic approach to troubleshooting this issue.

Step 1: Identify the Source of Analyte Loss

To pinpoint where the loss is occurring, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[13][14]

  • Analyte in the Load Fraction: This indicates that the analyte did not bind to the sorbent.

  • Analyte in the Wash Fraction: This suggests that the analyte is being prematurely eluted during the washing step.

  • No Analyte in Any Fraction: This implies that the analyte is strongly bound to the sorbent and is not being eluted.

Step 2: Troubleshoot Based on the Source of Loss

Based on the findings from Step 1, follow the appropriate troubleshooting steps:

Symptom Possible Cause Recommended Solution
Analyte in Load Fraction Incorrect sorbent selection for methotrexate's polarity.Choose a sorbent with a more appropriate retention mechanism (e.g., a mixed-mode or ion-exchange sorbent).[15]
Sample pH is not optimal for retention.Adjust the pH of the sample to ensure methotrexate is in a charged state for ion-exchange or a neutral state for reversed-phase retention.[16]
Sample loading flow rate is too high.Decrease the flow rate during sample loading to allow for sufficient interaction between methotrexate and the sorbent.[13][16]
Sorbent bed is not properly conditioned or has dried out.Ensure the sorbent is properly wetted with the conditioning solvent and does not dry out before sample loading.[13][15]
Analyte in Wash Fraction Wash solvent is too strong.Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without eluting methotrexate.[13][14]
pH of the wash solvent is causing elution.Ensure the pH of the wash solvent maintains the desired interaction between methotrexate and the sorbent.[14]
No Analyte in Elution Fraction Elution solvent is too weak.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent or a stronger organic solvent).[13][15]
pH of the elution solvent is not optimal for elution.Adjust the pH of the elution solvent to disrupt the interaction between methotrexate and the sorbent.[13][15]
Insufficient volume of elution solvent.Increase the volume of the elution solvent to ensure complete elution of methotrexate from the sorbent.[15]

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Methotrexate Bioanalysis

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Reference
Recovery of Methotrexate 92.47% - 97.87%24%[17][18]
Recovery of 7-OH-Methotrexate 91.45% - 97.61%57%[17][18]
Matrix Effect (Methotrexate) 116.07% - 117.60%Minimal relative matrix effect reported[17][18]
Matrix Effect (7-OH-Methotrexate) 97.90% - 102.96%Minimal relative matrix effect reported[17][18]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL25 nmol/L[17][18]
Advantages Simple, fast, and economical.Cleaner extracts, potentially reducing matrix effects.[15][17]
Disadvantages May result in less clean extracts and higher matrix effects.More time-consuming and can have lower recovery if not optimized.[15][17]

Experimental Protocols

Protocol 1: Protein Precipitation for Methotrexate and 7-OH-Methotrexate in Human Plasma

This protocol is a simple and efficient method for the extraction of methotrexate and its primary metabolite, 7-hydroxy-methotrexate (7-OH-MTX), from human plasma prior to LC-MS/MS analysis.[17]

Materials:

  • Human plasma samples

  • Methotrexate and 7-OH-Methotrexate analytical standards

  • Stable isotope-labeled internal standard (e.g., D3-Methotrexate)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Working Solutions:

    • Prepare stock solutions of methotrexate and the internal standard in methanol containing 0.1% ammonium hydroxide.

    • Prepare a stock solution of 7-OH-MTX in a methanol:ammonium hydroxide:water (7:2:1, v/v/v) solution.

    • Prepare working solutions by diluting the stock solutions with a methanol:water (1:9, v/v) mixture.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization

Optimizing the mass spectrometry parameters is critical for achieving high sensitivity and specificity in the analysis of methotrexate and its metabolites.

Ionization Mode:

  • Electrospray ionization (ESI) in the positive ion mode generally provides higher sensitivity for methotrexate and its metabolites.[12]

Multiple Reaction Monitoring (MRM) Transitions:

  • Methotrexate (MTX): The precursor ion is the protonated molecule [M+H]+ at m/z 455.1. A common and abundant product ion is found at m/z 308.1. Therefore, the recommended MRM transition is 455.1 → 308.1 .[17]

  • 7-Hydroxy-Methotrexate (7-OH-MTX): The precursor ion is the protonated molecule [M+H]+ at m/z 471.0. A characteristic product ion is observed at m/z 324.1. The recommended MRM transition is 471.0 → 324.1 .[17]

  • Internal Standard (D3-Methotrexate): The precursor ion is the protonated molecule [M+H]+ at m/z 458.2. A corresponding product ion is found at m/z 311.1. The recommended MRM transition is 458.2 → 311.1 .[17]

Optimization of MS Parameters:

  • The fragmentor voltage, collision energy, gas temperature, dry gas flow, nebulizer gas pressure, sheath gas temperature, sheath gas flow, and capillary voltage should be optimized to achieve the maximum signal intensity for each analyte and the internal standard.[17]

Visualizations

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery_Troubleshooting start_node Low SPE Recovery Observed process_node Analyze Fractions: Load, Wash, Elute start_node->process_node decision_node decision_node process_node->decision_node Where is the analyte? solution_node_load Check: - Sorbent Choice - Sample pH - Loading Flow Rate - Sorbent Conditioning decision_node->solution_node_load Load Fraction solution_node_wash Check: - Wash Solvent Strength - Wash Solvent pH decision_node->solution_node_wash Wash Fraction solution_node_not_eluted Check: - Elution Solvent Strength - Elution Solvent pH - Elution Volume decision_node->solution_node_not_eluted Not Eluted solution_node solution_node

Caption: A decision tree to guide troubleshooting for low analyte recovery in solid-phase extraction.

Analytical Method Selection for Methotrexate

Method_Selection_Workflow start_node Need to measure Methotrexate decision_node decision_node start_node->decision_node Is Glucarpidase co-administered? warning_node warning_node decision_node->warning_node Yes method_node_lcms Immunoassay or LC-MS/MS can be used decision_node->method_node_lcms No method_node method_node method_node_lcms_required LC-MS/MS is required for accurate quantification warning_node->method_node_lcms_required High risk of interference from DAMPA

Caption: A workflow to aid in selecting the appropriate analytical method for methotrexate quantification.

References

Technical Support Center: Chromatographic Separation of Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the chromatographic separation of methotrexate.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the analysis of methotrexate by reversed-phase HPLC?

A1: Methotrexate is an ionizable compound, meaning its charge state changes with pH. Specifically, it has three pKa values corresponding to its two carboxylic acid groups and a nitrogen atom in the pteridine ring (pKa1 ≈ 3.4, pKa2 ≈ 4.7, pKa3 ≈ 5.7). In reversed-phase HPLC, the retention of a compound is primarily driven by its hydrophobicity. The ionized form of methotrexate is significantly more polar (less hydrophobic) than its non-ionized form. Therefore, the pH of the mobile phase directly controls the degree of ionization and, consequently, its retention time on the column. Inconsistent pH can lead to poor reproducibility of retention times and peak areas.[1][2]

Q2: What is the optimal pH range for the chromatographic separation of methotrexate?

A2: The optimal pH depends on the specific requirements of the separation, such as the desired retention time and the need to separate methotrexate from potential impurities or metabolites. Generally, for robust and reproducible methods, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa values.[1] For methotrexate, this means operating at a pH below approximately 2 or in the range of pH 6.0-7.5. Many published methods utilize a mobile phase with a pH around 6.0, which ensures that the carboxylic acid groups are fully ionized, leading to consistent retention.[3][4]

Q3: How does pH affect the peak shape of methotrexate?

A3: Operating at a pH close to one of methotrexate's pKa values can result in broad or split peaks.[5] This is because at a pH near a pKa, both the ionized and non-ionized forms of the molecule coexist in significant proportions, and their rapid interconversion on the chromatographic timescale can lead to peak distortion. Additionally, at mid-range pH values (around 4-6), interactions with residual silanols on the silica-based stationary phase can occur, leading to peak tailing.[1] To achieve sharp, symmetrical peaks, it is best to choose a pH where methotrexate is predominantly in a single ionic state.

Q4: Can I use a mobile phase without a buffer for methotrexate analysis?

A4: It is highly discouraged to use an unbuffered mobile phase for the analysis of ionizable compounds like methotrexate. The pH of an unbuffered mobile phase can be easily influenced by atmospheric carbon dioxide, the sample matrix, or impurities in the solvents, leading to significant shifts in retention time and poor reproducibility. A buffer is essential to maintain a constant and controlled pH throughout the analysis.

Troubleshooting Guide

Problem Potential Cause Related to pH Recommended Solution
Fluctuating Retention Times The mobile phase is not buffered, or the buffer capacity is insufficient. The chosen pH is too close to one of methotrexate's pKa values (approx. 3.4, 4.7, 5.7).Ensure the mobile phase contains an appropriate buffer (e.g., phosphate, acetate) at a suitable concentration (typically 10-50 mM). Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values. For example, a pH of < 2 or between 6.0 and 7.5.[1]
Peak Tailing Secondary interactions between the ionized methotrexate and residual silanol groups on the silica-based column. This is more common at mid-range pH (4-6).Lower the mobile phase pH to < 3 to suppress the ionization of silanol groups. Alternatively, use a higher pH (> 7) to ensure consistent deprotonation of silanols. Using a modern, end-capped column can also minimize these interactions.
Broad or Split Peaks The mobile phase pH is very close to a pKa of methotrexate, causing the presence of multiple ionic forms during elution.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values to ensure methotrexate is in a single, predominant ionic state.[5]
Loss of Resolution A small shift in mobile phase pH has altered the selectivity between methotrexate and a co-eluting impurity.Re-evaluate the mobile phase pH. A systematic study of pH can help to find a "sweet spot" where resolution is optimal and robust to minor pH variations. Ensure the mobile phase is accurately prepared and buffered.
No Retention (Elutes at Void Volume) The mobile phase pH is causing methotrexate to be fully ionized and highly polar, resulting in minimal interaction with the non-polar stationary phase. This is likely at a higher pH.Decrease the mobile phase pH to increase the proportion of the less polar, non-ionized form of methotrexate, thereby increasing its retention.

Data Presentation

Effect of Mobile Phase pH on Methotrexate Retention Time and Peak Shape

Mobile Phase pH Expected Methotrexate Ionization State Expected Retention Time Expected Peak Shape
3.0 Primarily cationic (protonated pteridine ring) and neutral carboxylic acid groups.LongestSymmetrical
4.7 (near pKa) Mixture of neutral and singly charged anionic forms.Intermediate and potentially variable.Broad or distorted.
6.0 Primarily doubly charged anionic (deprotonated carboxylic acids).ShorterSymmetrical
7.4 Primarily doubly charged anionic.ShortestSymmetrical

Note: This table presents expected trends. Actual retention times will vary based on the specific column, organic modifier, and other chromatographic conditions.

Experimental Protocols

Protocol: Preparation of a Buffered Mobile Phase for Methotrexate Analysis

This protocol describes the preparation of a common mobile phase for the analysis of methotrexate.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Phosphoric acid or potassium hydroxide solution (for pH adjustment)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate to achieve the desired buffer concentration (e.g., for a 20 mM buffer, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water).

    • Stir the solution until the salt is completely dissolved.

    • Measure the pH of the aqueous buffer using a calibrated pH meter.

    • Adjust the pH to the target value (e.g., 6.0 ± 0.05) by dropwise addition of a potassium hydroxide solution or phosphoric acid.[3]

  • Prepare the Mobile Phase:

    • Measure the required volumes of the prepared aqueous buffer and HPLC-grade acetonitrile. A common composition is 92:8 (v/v) of buffer to acetonitrile.[3]

    • Combine the buffer and acetonitrile in a clean, appropriate solvent reservoir.

  • Filtration and Degassing:

    • Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using an appropriate method, such as sonication or vacuum degassing, to prevent the formation of air bubbles in the HPLC system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Aqueous Buffer adjust_ph Adjust pH prep_buffer->adjust_ph Calibrated pH meter mix_mobile_phase Mix Buffer and Organic Solvent adjust_ph->mix_mobile_phase filter_degas Filter and Degas Mobile Phase mix_mobile_phase->filter_degas equilibrate Equilibrate Column filter_degas->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify Methotrexate integrate->quantify

Caption: Experimental workflow for HPLC analysis of methotrexate.

ph_effect_logic cluster_ph Mobile Phase pH cluster_ionization Analyte Properties cluster_chromatography Chromatographic Outcome ph pH ionization Methotrexate Ionization State ph->ionization Determines hydrophobicity Overall Hydrophobicity ionization->hydrophobicity Influences peak_shape Peak Shape ionization->peak_shape Impacts (near pKa) retention Retention Time hydrophobicity->retention Directly Affects

Caption: Logical relationship of pH's effect on methotrexate separation.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for Methotrexate Quantification: Highlighting the Use of (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of methotrexate (MTX), a folate antagonist used in the treatment of cancer and autoimmune diseases, the choice of analytical methodology is critical for accuracy and reliability.[1][2] This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methotrexate in biological matrices, with a special focus on the validation of a method utilizing the deuterated internal standard, (R)-Methotrexate-d3.

LC-MS/MS is considered the gold standard for MTX analysis, offering high selectivity and sensitivity over traditional immunoassays, which can be prone to cross-reactivity with MTX metabolites.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision.[2]

Comparison of LC-MS/MS Method Performance

The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for methotrexate quantification, including a representative method using a deuterated internal standard. This allows for a direct comparison of linearity, precision, accuracy, and sensitivity.

Parameter Method A (with Deuterated IS) Method B Method C
Internal Standard (IS) Methotrexate-d3 (or similar deuterated MTX)AminopterinTinidazole
Linearity Range 0.025–10 µmol/L[5]1 ng/mL - 1000 ng/mL5–1000 ng/mL[6]
Correlation Coefficient (r²) >0.99>0.99>0.99[6]
Lower Limit of Quantification (LLOQ) 0.025 µmol/L[5]1 ng/mL[7]5 ng/mL[6]
Intra-day Precision (%CV) ≤5.5%[5]<15%<7.67%[6]
Inter-day Precision (%CV) ≤5.5%[5]<15%<7.67%[6]
Accuracy (% Deviation) -7.4% to +0.4%[5]Within ±15%96.33% to 108.94%[6]
Recovery Not explicitly stated, but matrix effects compensated by IS[5]>90%[8]82.20–93.98%[6]
Matrix Effect Compensated by IS, factor range 1.01 to 1.12[5]97.90% to 117.60%[8]102.69–105.28%[6]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Experimental Protocol: Method A (with Deuterated IS)

1. Sample Preparation (Protein Precipitation): [5]

  • To 50 µL of plasma or serum sample, add 250 µL of a methanol solution containing the internal standard (e.g., 0.1 µmol/L Methotrexate-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 16,100 x g for 2 minutes.

  • Transfer 50 µL of the supernatant to a new tube and dilute with 950 µL of water.

  • The resulting solution is ready for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: ACQUITY UPLC I-Class System[5]

  • Column: ACQUITY UPLC HSS C18 SB Column (2.1 x 30mm, 1.8 µm)[5]

  • Mobile Phase: Isocratic elution (details on the specific mobile phase composition can be optimized, but often consists of a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, with additives like formic acid).

  • Flow Rate: As appropriate for the column and system.

  • Mass Spectrometer: Xevo TQD Mass Spectrometer[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methotrexate: m/z 455.1 → 308.3[1]

    • Methotrexate-d3: m/z 458.2 → 311.2[9]

Visualizing the Workflow

To better understand the logical flow of the LC-MS/MS method validation process, the following diagram illustrates the key steps.

LC-MS/MS Method Validation Workflow start Start: Define Analytical Method Requirements sample_prep Sample Preparation (e.g., Protein Precipitation with IS) start->sample_prep lc_separation LC Separation (e.g., UPLC with C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (e.g., Triple Quadrupole in MRM mode) lc_separation->ms_detection data_acquisition Data Acquisition and Processing ms_detection->data_acquisition validation_params Method Validation Parameter Assessment data_acquisition->validation_params linearity Linearity & Range validation_params->linearity precision Precision (Intra- & Inter-day) validation_params->precision accuracy Accuracy validation_params->accuracy lloq LLOQ validation_params->lloq selectivity Selectivity & Specificity validation_params->selectivity matrix_effect Matrix Effect & Recovery validation_params->matrix_effect stability Stability validation_params->stability end End: Validated Method for Routine Use linearity->end precision->end accuracy->end lloq->end selectivity->end matrix_effect->end stability->end

Caption: Workflow for LC-MS/MS method validation.

Methotrexate is a folate analog that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids.[8] This mechanism of action is central to its efficacy in cancer chemotherapy and in controlling inflammatory responses in autoimmune diseases.

Methotrexate Signaling Pathway mtx Methotrexate dhfr Dihydrofolate Reductase (DHFR) mtx->dhfr Inhibits thf Tetrahydrofolate (THF) dhfr->thf dhf Dihydrofolate (DHF) dhf->thf DHFR catalyzes nucleic_acid Nucleic Acid Synthesis (DNA, RNA) thf->nucleic_acid Required for cell_proliferation Inhibition of Cell Proliferation nucleic_acid->cell_proliferation Leads to

Caption: Simplified signaling pathway of Methotrexate.

References

A Head-to-Head Comparison: (R)-Methotrexate-d3 vs. 13C-Labeled Methotrexate for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (MTX) in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is the gold standard for achieving reliable results. This guide provides an objective comparison of two commonly used labeled analogs of methotrexate: (R)-Methotrexate-d3 and 13C-labeled methotrexate, supported by experimental data to inform the selection of the most appropriate standard for your research needs.

This comparison will delve into the performance characteristics of each labeled compound, detailing their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will present a side-by-side view of their quantitative performance, discuss the underlying principles of isotopic labeling, and provide detailed experimental protocols for their use.

Quantitative Performance at a Glance

The choice of an internal standard is critical for correcting for variability in sample preparation and instrument response. The following table summarizes the key performance parameters of this compound and a 13C-labeled methotrexate analog as reported in published bioanalytical methods.

Performance MetricThis compound13C-Labeled Methotrexate (MTX¹³C²H₃)
Mass Transition (m/z) 458.2 → 311.2[1][2]459.1 → 312.3[3]
Intra-day Precision (CV%) <6%[1][2]<8.3%[3]
Inter-day Precision (CV%) <10%[1][2]<8.3%[3]
Average Recovery 99%[1][2]24% for MTX, 57% for 7-OH-MTX[3]
Lower Limit of Quantitation (LLOQ) 5 nM[1][2]25 nmol L⁻¹[3]

The Isotopic Labeling Landscape: Deuterium vs. Carbon-13

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. The two most common isotopes used for internal standards are deuterium (²H or D) and carbon-13 (¹³C).

This compound is a deuterated analog of methotrexate, where three hydrogen atoms on the methyl group have been replaced with deuterium. Deuterated standards are generally less expensive to synthesize.[4] However, the small mass difference between hydrogen and deuterium can sometimes lead to a phenomenon known as the "isotope effect," which may cause the labeled compound to have slightly different physicochemical properties than the unlabeled analyte.[5] This can result in a chromatographic shift, where the internal standard and the analyte do not co-elute perfectly, potentially leading to less accurate quantification, especially in the presence of significant matrix effects.[6][7] Furthermore, deuterium atoms, particularly those at exchangeable positions, can be prone to back-exchange with hydrogen from the solvent, which can compromise the stability of the standard.[6]

13C-labeled methotrexate , on the other hand, incorporates the heavier carbon-13 isotope into the carbon backbone of the molecule. This approach is generally considered superior for bioanalytical applications.[4] The larger mass difference between ¹²C and ¹³C results in a negligible isotope effect on chromatographic retention time, ensuring near-perfect co-elution with the unlabeled analyte.[5] This co-elution is crucial for effectively compensating for matrix effects and ensuring the highest degree of accuracy and precision in quantification.[7] Carbon-13 labels are also highly stable and not susceptible to exchange under typical experimental conditions. The primary drawback of ¹³C-labeled standards is their typically higher cost of synthesis.

Experimental Protocols

Below are detailed methodologies for the quantification of methotrexate in plasma using either this compound or 13C-labeled methotrexate as an internal standard.

Method 1: Quantification of Methotrexate using this compound Internal Standard

This protocol is based on a validated U-HPLC-ESI-MS/MS method for the therapeutic drug monitoring of methotrexate.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution (this compound in methanol-water).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new tube containing 400 µL of 20% methanol in water.

  • Vortex for 1 minute and centrifuge again under the same conditions.

  • Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC[1][2]

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1][2]

  • Mobile Phase: Isocratic elution with 21% methanol and 10 mM ammonium bicarbonate.[1][2]

  • Flow Rate: 0.3 mL/min[8]

  • MS System: Waters Quattro Premier XE[1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

  • Monitored Transitions:

    • Methotrexate: m/z 455.2 → 308.2[1][2]

    • This compound (IS): m/z 458.2 → 311.2[1][2]

Method 2: Quantification of Methotrexate using 13C-Labeled Internal Standard

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of methotrexate and its metabolite, 7-hydroxy-methotrexate.[3]

1. Sample Preparation (Protein Precipitation):

  • To a sample aliquot, add the internal standard solution (MTX¹³C²H₃).

  • Precipitate proteins by adding a solution of methanol/ZnSO₄.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant for online extraction and analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series[3]

  • Online Extraction Column: Poros R1/20 (2.1 mm × 30 mm)[3]

  • Analytical Column: Phenomenex Luna 5 µm Phenyl Hexyl (2 mm × 50 mm)[3]

  • Mobile Phase: Gradient elution (specifics not detailed in the provided abstract).

  • MS System: ABSciex API 3200[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Monitored Transitions:

    • Methotrexate: m/z 455.11 → 308.3[3]

    • 7-hydroxy-methotrexate: m/z 471.14 → 324.3[3]

    • MTX¹³C²H₃ (IS): m/z 459.1 → 312.3[3]

Visualizing Key Processes

To better understand the context of methotrexate analysis and its mechanism of action, the following diagrams illustrate the therapeutic drug monitoring workflow and the metabolic pathway of methotrexate.

TDM_Workflow Therapeutic Drug Monitoring Workflow for Methotrexate cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Blood Sample Collection Centrifugation Centrifugation to Obtain Plasma Patient_Sample->Centrifugation IS_Addition Addition of Labeled Internal Standard (this compound or 13C-MTX) Centrifugation->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MS_Detection MS/MS Detection (Quantification of MTX and IS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation) MS_Detection->Data_Analysis Concentration_Determination Concentration Determination Data_Analysis->Concentration_Determination Clinical_Decision Clinical Decision Making (Dose Adjustment) Concentration_Determination->Clinical_Decision

TDM Workflow for Methotrexate Analysis

The diagram above illustrates the typical workflow for therapeutic drug monitoring of methotrexate using isotope dilution mass spectrometry, from sample collection to clinical decision-making.

Methotrexate_Pathway Simplified Methotrexate Metabolic Pathway cluster_cellular_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism and Action MTX_ext Extracellular Methotrexate SLC19A1 Reduced Folate Carrier (SLC19A1) MTX_ext->SLC19A1 Transport MTX_int Intracellular Methotrexate SLC19A1->MTX_int FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS Polyglutamation DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition MTX_PG Methotrexate Polyglutamates (MTX-PGs) MTX_PG->DHFR Stronger Inhibition FPGS->MTX_PG THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR DNA_synthesis Inhibition of DNA Synthesis, Repair, and Replication THF->DNA_synthesis Required for

Simplified Methotrexate Metabolic Pathway

This diagram outlines the key steps in the metabolic pathway of methotrexate, including its transport into the cell, conversion to active polyglutamated forms, and its primary mechanism of action through the inhibition of dihydrofolate reductase (DHFR).[9][10][11]

Conclusion

Both this compound and 13C-labeled methotrexate can be effectively used as internal standards for the bioanalysis of methotrexate. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.

  • This compound offers a cost-effective solution and has been shown to provide good precision and recovery in validated methods. However, researchers should be mindful of the potential for chromatographic shifts and ensure that the analytical method is robust enough to mitigate any impact from this phenomenon.

  • 13C-labeled methotrexate represents the superior choice in terms of analytical performance. Its key advantages are the minimal isotopic effect, leading to better co-elution with the analyte, and higher isotopic stability.[4][5] This translates to a higher degree of accuracy and reliability, which is especially critical in regulated bioanalysis and when dealing with complex biological matrices.

For routine therapeutic drug monitoring where cost may be a significant factor, this compound can be a suitable option. However, for pivotal drug development studies, such as pharmacokinetic and bioequivalence studies, where the utmost accuracy and data integrity are required, the use of a 13C-labeled internal standard is highly recommended.

References

Unveiling the Specificity of Methotrexate Immunoassays: A Comparative Guide on Enantiomeric Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-reactivity of commonly used methotrexate immunoassays reveals a significant lack of specificity for the drug's enantiomers, potentially impacting therapeutic drug monitoring and clinical decision-making. This guide provides a comprehensive comparison of available data, outlines experimental protocols for assessing cross-reactivity, and highlights the need for more stereospecific assays in clinical practice.

Researchers, clinicians, and drug development professionals relying on immunoassay-based measurements of methotrexate (MTX) should be aware of the potential for cross-reactivity with its inactive D-enantiomer and the structurally similar compound, aminopterin. While immunoassays are a cornerstone of therapeutic drug monitoring for MTX, their performance in distinguishing between the biologically active L-methotrexate and its stereoisomer is not well-documented in commercially available assay literature. This guide synthesizes the limited available data and provides a framework for evaluating this critical aspect of assay performance.

Methotrexate, a folate antagonist, is a chiral compound with the L-enantiomer ((2S)-(-)-methotrexate) being the pharmacologically active form used in the treatment of cancer and autoimmune diseases. The D-enantiomer ((2R)-(+)-methotrexate) is considered an impurity that may be present in pharmaceutical preparations. Aminopterin, a closely related antifolate, also has the potential to interfere with MTX immunoassays due to its structural similarity.

Performance of Commercial Methotrexate Immunoassays

Data on the cross-reactivity of commercial methotrexate immunoassays with its D-enantiomer is notably scarce in publicly available literature and package inserts. Most performance evaluations focus on cross-reactivity with methotrexate metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), which can be clinically significant, particularly in patients treated with glucarpidase.[1][2][3]

Information regarding aminopterin cross-reactivity is also limited in the package inserts of commonly used assays. Preclinical studies have compared the in vitro and in vivo activity of methotrexate and aminopterin, highlighting their similar biological effects.[4] This similarity in structure and function underscores the potential for aminopterin to cross-react in methotrexate immunoassays.

The following table summarizes the reported cross-reactivity of various compounds in a commercially available methotrexate immunoassay, highlighting the absence of data for the D-enantiomer.

Immunoassay PlatformCompoundConcentration TestedPercent Cross-Reactivity
ARK™ Methotrexate Assay 7-Hydroxymethotrexate50 µmol/L<10% interference at MTX levels of 0.050 and 0.500 µmol/L[5]
2,4-diamino-N¹⁰-methylpteroic acid (DAMPA)Not Specified64.3% to 100%[2]
TriamtereneNot Specified1.15% (in the absence of MTX)
TrimethoprimNot Specified0.01% (in the absence of MTX)
Folate Analogs≥ 1000 μmol/L≤ 0.01%[1]
D-Methotrexate Data Not Available Data Not Available
Aminopterin Data Not Available Data Not Available

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol for determining the cross-reactivity of an immunoassay is crucial for understanding its specificity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines, such as I/LA23-A and EP07, that offer a framework for interference testing in clinical chemistry.[6] A general experimental protocol to assess the cross-reactivity of methotrexate immunoassays with its enantiomers and other related compounds can be adapted from these guidelines.

Objective: To determine the percentage of cross-reactivity of D-methotrexate and aminopterin in a specific methotrexate immunoassay.

Materials:

  • Methotrexate immunoassay kit (including calibrators and controls)

  • Certified reference material for L-methotrexate, D-methotrexate, and aminopterin

  • Drug-free human serum pool

  • Precision pipettes and other standard laboratory equipment

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of L-methotrexate, D-methotrexate, and aminopterin in an appropriate solvent.

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of the D-methotrexate and aminopterin stock solutions in the drug-free human serum pool to create samples with a range of concentrations.

    • Prepare a sample of the drug-free serum pool spiked with a known mid-range concentration of L-methotrexate to serve as a reference.

  • Assay Measurement:

    • Analyze the prepared samples using the methotrexate immunoassay according to the manufacturer's instructions.

    • Measure the apparent methotrexate concentration in each of the D-methotrexate and aminopterin spiked samples.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

Logical Workflow for Cross-Reactivity Assessment

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_calc Data Analysis stock Prepare Stock Solutions (L-MTX, D-MTX, Aminopterin) spike Spike Drug-Free Serum with Cross-Reactants & L-MTX stock->spike measure Measure Apparent MTX Concentration spike->measure calculate Calculate % Cross-Reactivity measure->calculate

Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

The lack of readily available data on the cross-reactivity of methotrexate immunoassays with its D-enantiomer and aminopterin is a significant gap in our understanding of these widely used clinical tools. Given the potential for impurities in drug formulations and the structural similarity of related compounds, the assumption of absolute specificity for L-methotrexate is not warranted.

It is imperative for manufacturers of methotrexate immunoassays to conduct and transparently report comprehensive cross-reactivity studies that include the D-enantiomer and other relevant antifolates like aminopterin. For clinical laboratories and research institutions, in-house validation of assay specificity, following established guidelines, is highly recommended to ensure the accuracy of therapeutic drug monitoring for methotrexate. The development of more stereospecific antibodies and immunoassay formats would represent a significant advancement in the field, leading to improved patient care and more reliable research outcomes.

References

A Researcher's Guide to Methotrexate Quantification: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (MTX) is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control.[1] Due to its narrow therapeutic range and potential for serious toxicity, precise measurement is essential to ensure patient safety and therapeutic efficacy.[1][2] This guide provides an objective comparison of the most prevalent analytical methods used for MTX quantification, supported by experimental data and detailed protocols.

The primary techniques for determining MTX concentrations in biological and pharmaceutical samples include High-Performance Liquid Chromatography (HPLC) with ultraviolet detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays.[3] Each method presents a unique balance of sensitivity, specificity, cost, and throughput, making the choice of methodology highly dependent on the specific application. LC-MS/MS is often considered the reference method due to its high sensitivity and specificity.[4][5]

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters, including its linear range, sensitivity (LOD/LOQ), precision, and accuracy. The following table summarizes these metrics for the three major MTX quantification platforms, compiled from various validation studies.

ParameterHPLC-UVLC-MS/MSImmunoassay (FPIA/CMIA)
Linearity Range 50 - 150 µg/mL[6][7]5 - 10,000 ng/mL[8][9]0.03 - 1.50 µmol/L[10]
Lower Limit of Quantification (LLOQ) ~0.1 µM[11][12]5 ng/mL (~0.01 µM)[8] to 0.09 µM[4][5]0.03 - 0.04 µmol/L[10]
Precision (Inter-day %CV) 5.5% - 9.5%[11][12]< 8.3%[8][13]Not consistently reported
Accuracy / Recovery 61.5% - 72.7%[11][12]82.2% - 108.9%[8]Generally high, but prone to interference
Specificity Moderate; potential for interferenceHigh; distinguishes MTX from metabolitesLower; potential cross-reactivity[13]
Typical Run Time ~10-25 minutes[11]~3-5 minutes[4][8][13]~10-20 minutes (instrument dependent)

Experimental Protocols and Workflows

The reliability of quantitative data is intrinsically linked to the experimental protocol. This section details standardized methodologies for each key technique and provides visual workflows for clarity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for MTX quantification, particularly in pharmaceutical formulations and for monitoring higher concentrations in patient samples.[3][14]

Detailed Methodology:

  • Sample Preparation (Protein Precipitation) : To 100 µL of serum or plasma, add 100 µL of an internal standard solution (e.g., p-aminoacetophenone).[11] Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate proteins.[11][12] Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[11][12]

  • Injection : Directly inject 10-20 µL of the resulting supernatant into the HPLC system.[11]

  • Chromatographic Conditions :

    • Column : Octadecylsilane (C18), 250 × 4.6 mm.[11][12]

    • Mobile Phase : A mixture of tris-phosphate buffer (pH 5.7), methanol, and acetonitrile.[11] A common ratio is 70:20:10.[11]

    • Flow Rate : 1.0 - 1.8 mL/min.[11][12]

    • Temperature : Ambient.[12]

  • Detection : Monitor the column effluent using a UV detector, typically set at a wavelength of 303 nm or 313 nm.[6][7][11]

  • Quantification : Calculate the MTX concentration by comparing the peak area ratio of MTX to the internal standard against a calibration curve.[12]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., Trichloroacetic Acid) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (303-313 nm) a2->a3 d1 Generate Chromatogram a3->d1 d2 Calculate Peak Area Ratio (MTX / IS) d1->d2 d3 Quantify vs. Calibration Curve d2->d3 d4 Final Concentration d3->d4 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Add Labeled Internal Standard (e.g., MTX-d3) p1->p2 p3 Protein Precipitation (Methanol/Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Dilute Supernatant p4->p5 a1 Inject Sample p5->a1 a2 UPLC Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM) m/z 455.1 -> 308.1 a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify vs. Calibration Curve d2->d3 d4 Final Concentration d3->d4 Start Start: Define Analytical Need Q1 High Specificity Required? (e.g., metabolite differentiation, post-glucarpidase therapy) Start->Q1 Q2 High Sensitivity Required? (LLOQ < 0.05 µM) Q1->Q2 No M_LCMS Use LC-MS/MS Q1->M_LCMS Yes Q3 High Throughput & Automation Needed for Clinical TDM? Q2->Q3 No Q2->M_LCMS Yes M_IA Use Immunoassay Q3->M_IA Yes M_HPLC Use HPLC-UV Q3->M_HPLC No (e.g., QC of formulations)

References

A Researcher's Guide to Isotopic Purity Assessment of (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these reagents is paramount for data integrity and experimental reproducibility. (R)-Methotrexate-d3, a deuterated analog of the folate antagonist Methotrexate, is a critical internal standard in pharmacokinetic and bioanalytical studies. Its efficacy hinges on a high and accurately determined level of deuterium incorporation.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of this compound: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, comparative data, and a discussion of alternative isotopic labeling strategies to aid researchers in selecting the most appropriate methods for their needs.

Data Presentation: Quantitative Isotopic Purity Analysis

The primary goal of isotopic purity assessment is to determine the distribution of isotopic variants (isotopologues) in the labeled compound. For this compound, this involves quantifying the relative abundance of the desired d3 species against the unlabeled (d0) and partially labeled (d1, d2) counterparts.

Table 1: Isotopic Distribution of a Deuterated Compound as Determined by Mass Spectrometry

IsotopologueMass ShiftRelative Abundance (%)
d0 (Unlabeled)M+00.13
d1M+10.35
d2M+23.63
d3 (Fully Labeled)M+395.89
Data is representative of a d3-labeled compound and is based on a certificate of analysis for a similar deuterated product. The d3 species is the most abundant, indicating high isotopic enrichment[1].

Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by mass-to-charge ratio of isotopologues.Differentiation of nuclei based on their magnetic properties.
Primary Output Mass spectrum showing relative intensities of M, M+1, M+2, etc.NMR spectrum showing distinct signals for deuterated and non-deuterated sites.
Sensitivity High (picogram to femtogram range).Lower (milligram to microgram range).
Sample Throughput High, suitable for automated analysis.Lower, longer acquisition times may be required.
Quantitative Accuracy Excellent with proper calibration.Excellent, can be a primary ratio method.
Structural Information Limited to mass fragmentation patterns.Provides detailed information on the specific location of isotopic labels.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible isotopic purity data. Below are representative protocols for the analysis of this compound using LC-MS/MS and NMR spectroscopy.

Protocol 1: Isotopic Purity Assessment by LC-MS/MS

This method is widely used for its high sensitivity and throughput in determining the isotopic distribution of labeled compounds.

1. Sample Preparation (Protein Precipitation for Plasma Samples)

  • To 100 µL of plasma containing this compound, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[2].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from any potential interferences.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the different isotopologues.

  • Mass Transitions:

    • Methotrexate (d0): m/z 455.2 → 308.2[2][3][4].

    • Methotrexate-d3 (d3): m/z 458.2 → 311.2[2][3][4].

  • Data Analysis: Integrate the peak areas for each isotopologue and calculate the relative abundance as a percentage of the total.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy provides valuable information on the location of the deuterium labels and can be used for quantitative analysis of isotopic enrichment.

1. Sample Preparation

  • Dissolve 5-25 mg of this compound in a non-deuterated solvent (e.g., DMSO, H2O) to a final volume of 0.6-0.7 mL in a clean NMR tube[5][6].

  • The use of a non-deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals in a 2H NMR experiment[7].

2. NMR Acquisition Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Pulse Angle: 90° flip angle.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Data Analysis: Compare the integral of a proton signal in a region of the molecule that should be deuterated to the integral of a proton signal in a non-deuterated region. The reduction in the integral of the deuterated position corresponds to the level of isotopic enrichment.

3. NMR Acquisition Parameters (²H NMR)

  • Spectrometer: Equipped with a broadband probe.

  • Solvent: A non-deuterated solvent is used[7].

  • Acquisition: The experiment is run in unlocked mode as there is no deuterated solvent for the lock system[7]. Shimming can be performed on the proton signal of the solvent.

  • Data Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The integral of the deuterium signal can be compared to an internal standard for quantification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for isotopic purity assessment.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Precipitation Protein Precipitation (if in biological matrix) Dissolution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (HRMS) Ionization->Detection Integration Peak Integration of Isotopologues Detection->Integration Calculation Calculation of Relative Abundance Integration->Calculation Result Isotopic Purity Report Calculation->Result

Caption: Workflow for Isotopic Purity Assessment by LC-MS/MS.

Isotopic_Purity_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample of This compound Dissolution Dissolution in Non-Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Placement Placement in NMR Spectrometer Transfer->Placement Shimming Shimming Placement->Shimming Acquisition Data Acquisition (¹H or ²H) Shimming->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Integration Signal Integration Processing->Integration Purity_Calc Isotopic Purity Calculation Integration->Purity_Calc

Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.

Comparison with Alternatives

While this compound is a widely used internal standard, other isotopically labeled alternatives exist, primarily those incorporating carbon-13 (¹³C). The choice between a deuterated and a ¹³C-labeled standard depends on the specific requirements of the assay.

Deuterated (²H) Standards:

  • Advantages: Generally less expensive to synthesize.

  • Disadvantages:

    • Isotope Effect: The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". This can result in differential ion suppression in the mass spectrometer and affect quantitative accuracy[8][9].

    • Isotopic Instability: Deuterium atoms at certain positions in a molecule can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification[8][9].

Carbon-13 (¹³C) Labeled Standards:

  • Advantages:

    • Co-elution: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, as the mass difference has a negligible impact on chromatographic retention time. This ensures more effective compensation for matrix effects[8][9].

    • Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange, ensuring the stability of the standard throughout the analytical process[8].

  • Disadvantages:

    • Cost: The synthesis of ¹³C-labeled compounds is often more complex and expensive than that of their deuterated counterparts.

References

A Comparative Guide to Chiral Columns for the Enantioselective Separation of Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of methotrexate is a critical analytical challenge. The pharmacological and toxicological profiles of its enantiomers can differ significantly, necessitating robust methods for their resolution. This guide provides a detailed performance comparison of three distinct chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of methotrexate enantiomers: the Chirobiotic T (macrocyclic glycopeptide), Chiracel OJ (cellulose-based), and a Human Serum Albumin (HSA) protein-based column.

This comparison is primarily based on findings from a key study by Gotti et al., which systematically evaluated these columns for the enantioselective determination of methotrexate.[1][2] The study concluded that the Chirobiotic T column, operating in a polar organic mobile phase, delivered the most effective separation in terms of enantioresolution and enantioselectivity.[1][2]

Performance Comparison

The following table summarizes the performance of the Chirobiotic T, Chiracel OJ, and Human Serum Albumin (HSA) chiral columns for the separation of methotrexate enantiomers. The data is compiled from the comparative study by Gotti et al., which identified the Chirobiotic T column as providing the optimal separation.

ParameterChirobiotic TChiracel OJHuman Serum Albumin (HSA)
Chiral Stationary Phase (CSP) Teicoplanin (Macrocyclic Glycopeptide)Cellulose tris(4-methylbenzoate)Human Serum Albumin
Optimal Mobile Phase Polar OrganicNot specified in detailAqueous Buffer
Resolution (Rs) 1.72 Partial SeparationPartial Separation
Enantioselectivity HighLowLow
General Performance Best performer , achieving baseline separation.Showed some enantioselectivity but did not achieve baseline separation.Showed some enantioselectivity but did not achieve baseline separation.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparison are provided below.

Optimal Chiral Separation on Chirobiotic T Column

This method yielded the best results for the enantioselective separation of methotrexate.

  • Column: Chirobiotic T, 5 µm particle size

  • Mobile Phase: A polar organic mobile phase was utilized. While the exact composition is proprietary to the study, it is a hallmark of this column type's versatility.

  • Flow Rate: Not explicitly detailed, but typically 0.5-1.5 mL/min for such applications.

  • Detection: UV at 303 nm[1][2]

  • Result: Achieved a baseline separation of D- and L-methotrexate with a resolution (Rs) of 1.72.[1][2]

Comparative Analysis on Chiracel OJ and HSA Columns

The following conditions were used to evaluate the performance of the Chiracel OJ and HSA columns in the same study.

  • Columns:

    • Chiracel OJ

    • Human Serum Albumin (HSA)

  • Mobile Phase: Various mobile phase compositions were tested, including aqueous buffers and mixtures with organic modifiers, to optimize the separation on each column.

  • Flow Rate: Standard HPLC flow rates were employed.

  • Detection: UV at 303 nm

  • Result: Both the Chiracel OJ and HSA columns demonstrated some degree of enantioselectivity but failed to achieve baseline resolution of the methotrexate enantiomers under the tested conditions.

Experimental Workflow

The logical workflow for comparing the performance of different chiral columns for methotrexate analysis is illustrated in the diagram below.

G cluster_0 Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation A Prepare Racemic Methotrexate Standard C Equilibrate Chirobiotic T Column A->C E Equilibrate Chiracel OJ Column A->E G Equilibrate HSA Column A->G B Prepare Mobile Phases B->C B->E B->G D Inject Standard & Acquire Data C->D I Calculate Performance Parameters (k, α, Rs, Analysis Time) D->I F Inject Standard & Acquire Data E->F F->I H Inject Standard & Acquire Data G->H H->I J Compare Column Performance I->J K Select Optimal Column J->K

Caption: Workflow for Chiral Column Performance Comparison.

Conclusion

Based on the available experimental data, the Chirobiotic T column is the superior choice for the enantioselective separation of methotrexate. It provides a significantly higher resolution compared to the Chiracel OJ and HSA columns, enabling accurate quantification of the individual enantiomers. Researchers and drug development professionals requiring baseline separation of methotrexate enantiomers for analytical or preparative purposes will find the Chirobiotic T column to be a highly effective and reliable tool.

References

The Gold Standard: Justifying the Use of Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, reliability, and ultimately, regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against their primary alternative, analog (structurally similar) internal standards, supported by experimental data and detailed methodologies. The evidence unequivocally demonstrates the superiority of deuterated standards in ensuring the accuracy and precision required for regulatory submissions.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the ICH M10 guideline, which underscores the importance of a suitable internal standard. While the use of an IS is not mandated to be isotopic, the guidelines implicitly favor stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, due to their ability to mimic the analyte of interest most closely.[1][2][3][4][5][6][7][8][9]

The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response remain virtually identical to the unlabeled analyte. This co-elution is paramount for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—a major challenge in bioanalysis.[10][11][12]

Data Presentation: A Quantitative Comparison

The advantages of a deuterated internal standard are not merely theoretical; they are borne out by significant improvements in assay performance, particularly in terms of accuracy and precision. The following tables summarize experimental data from studies comparing the use of deuterated internal standards with analog internal standards for the analysis of various drugs in biological matrices.

Table 1: Comparison of Deuterated vs. Analog Internal Standard for the Analysis of Tacrolimus in Whole Blood

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
Deuterated (¹³C, D₂-Tacrolimus) 1.5-0.453.09[3]
160.632.55[3]
Analog (Ascomycin) 1.5-2.653.63[3]
161.712.89[3]

Table 2: Comparison of Deuterated vs. Analog Internal Standard for the Analysis of Everolimus in Whole Blood

Internal Standard TypeLLOQ (ng/mL)Total Coefficient of Variation (%)Slope (vs. Reference Method)Reference
Deuterated (Everolimus-d₄) 1.04.3 - 7.20.95[10]
Analog (32-desmethoxyrapamycin) 1.04.3 - 7.20.83[10]

The data clearly indicates that while both types of internal standards can provide acceptable performance, deuterated internal standards consistently demonstrate superior accuracy (bias closer to zero) and precision (lower coefficient of variation).[3][10] This enhanced performance is particularly crucial for narrow therapeutic index drugs where small variations in measured concentrations can have significant clinical implications.

Experimental Protocols

To ensure the reliability and reproducibility of bioanalytical data, a meticulously validated experimental protocol is essential. The following is a representative protocol for the quantification of an analyte in human plasma using a deuterated internal standard by LC-MS/MS.

Objective: To accurately and precisely quantify the concentration of Analyte X in human plasma samples.

Materials:

  • Human plasma (with appropriate anticoagulant)

  • Analyte X reference standard

  • Deuterated Analyte X (IS) reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Analyte X and the deuterated IS in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working solutions for the calibration curve by serially diluting the Analyte X stock solution with 50:50 methanol:water.

    • Prepare a working solution of the deuterated IS at an appropriate concentration in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

    • Add 10 µL of the deuterated IS working solution to all wells except for the blank matrix samples.

    • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

    • Vortex the plate for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both Analyte X and the deuterated IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the deuterated IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Analyte X in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in regulated bioanalysis using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms peak_area Peak Area Integration ms->peak_area ratio Calculate Analyte/IS Ratio peak_area->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Bioanalytical workflow using a deuterated internal standard.

logical_relationship cluster_process Analytical Process Variability analyte Analyte extraction Extraction Inconsistency analyte->extraction matrix_effect Matrix Effect analyte->matrix_effect injection_vol Injection Volume Variation analyte->injection_vol is Deuterated IS is->extraction is->matrix_effect is->injection_vol correction Accurate & Precise Quantification is->correction Correction extraction->correction matrix_effect->correction injection_vol->correction

Correction of analytical variability by a deuterated IS.

Conclusion

The use of a deuterated internal standard is a cornerstone of robust and reliable regulated bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for inevitable variations, most notably matrix effects.[10][11] The presented data and established protocols underscore the significant improvements in accuracy and precision achieved with deuterated standards compared to analog alternatives. For researchers and scientists in drug development, the adoption of deuterated internal standards is not just a matter of best practice, but a critical step in ensuring the generation of high-quality, defensible data that meets the rigorous expectations of regulatory authorities. This, in turn, facilitates a smoother and more efficient drug development and approval process.

References

A Comparative Guide to Methotrexate Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of methotrexate (MTX) is critical for therapeutic drug monitoring, pharmacokinetic studies, and formulation development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Methodology Overview

Both HPLC-UV and LC-MS/MS are powerful chromatographic techniques used to separate and quantify components in a mixture. However, they differ significantly in their detection principles, which in turn affects their sensitivity, selectivity, and susceptibility to matrix effects.

  • HPLC-UV relies on the principle that methotrexate absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the sample. This method is robust, widely available, and cost-effective.

  • LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored. This technique offers superior specificity and lower detection limits compared to HPLC-UV.[1][2]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation. Below are representative experimental protocols collated from various studies.

HPLC-UV Method

  • Sample Preparation: A common approach involves protein precipitation. To a 200 µL plasma sample, 40 µL of 2M trichloroacetic acid in ethanol is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. An aliquot of the clear supernatant is then directly injected into the HPLC system.[3] Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples and improved sensitivity.[4][5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[6]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 50 mM sodium acetate, pH 3.6) and an organic modifier (e.g., acetonitrile) is common.[4][5] A typical ratio would be in the range of 89:11 (v/v) buffer to acetonitrile.[4][5]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[6]

    • Detection: UV detection is performed at a wavelength where methotrexate shows maximum absorbance, typically around 307-313 nm.[4][5][6]

    • Internal Standard: An internal standard, such as p-aminoacetophenone, can be used to improve accuracy and precision.[6]

LC-MS/MS Method

  • Sample Preparation: Protein precipitation is a widely used and straightforward sample preparation technique.[1][7] For instance, to 50 µL of a plasma or serum sample, 250 µL of methanol containing an isotopically labeled internal standard (e.g., methotrexate-d3) is added.[8] After vortexing and centrifugation, the supernatant is diluted with water before injection.[8] Solid-phase extraction (SPE) can also be utilized for more complex matrices or when lower detection limits are required.[9][10]

  • Chromatographic Conditions:

    • Column: A C18 or phenyl-hexyl reversed-phase column with smaller particle sizes (e.g., 50 x 2.1 mm, 3.5 µm) is frequently employed for faster analysis times.[7][11]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[2][10][11]

    • Flow Rate: Flow rates are typically in the range of 0.4-0.5 mL/min.[2][12]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for methotrexate analysis.[7][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

    • MRM Transitions: The most common transition for methotrexate is m/z 455.2 → 308.3.[7][10] For an isotopically labeled internal standard like methotrexate-¹³C₂H₃, the transition is m/z 459.1 → 312.3.[7]

Quantitative Data Presentation

The performance of each method is summarized in the table below, with data compiled from multiple validated studies.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 0.025 - 5.00 µM[4]0.025 - 10 µmol/L[8]
Limit of Detection (LOD) 0.003 µM[4][5]0.05 ng/mL[11]
Limit of Quantification (LOQ) 0.01 µM[4][5]0.1 nmol/L[9]
Precision (CV%) Intra-day: <7.8%, Inter-day: <12.6%[4]Intra- and Inter-day: <8.3%[7]
Accuracy/Recovery 93.1 - 98.2%[4]82.20 - 93.98%[2]
Run Time ~12 minutes[4]~4-5 minutes[7][8]
Matrix Effect Less susceptibleCan be significant, requires careful method development and use of internal standards[13]

Mandatory Visualization

Experimental_Workflow_Comparison cluster_HPLC_UV HPLC-UV Workflow cluster_LC_MS_MS LC-MS/MS Workflow hplc_sample Plasma Sample hplc_prep Protein Precipitation (Trichloroacetic Acid) hplc_sample->hplc_prep hplc_hplc HPLC Separation (C18 Column) hplc_prep->hplc_hplc hplc_uv UV Detection (~307 nm) hplc_hplc->hplc_uv hplc_data Data Analysis hplc_uv->hplc_data lcms_sample Plasma/Serum Sample lcms_prep Protein Precipitation (Methanol + IS) lcms_sample->lcms_prep lcms_lc LC Separation (C18/Phenyl Column) lcms_prep->lcms_lc lcms_ms MS/MS Detection (ESI+, MRM) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data

Caption: Comparative experimental workflows for methotrexate analysis by HPLC-UV and LC-MS/MS.

Logical_Comparison cluster_attributes Performance Attributes cluster_hplc HPLC-UV cluster_lcms LC-MS/MS sensitivity Sensitivity hplc_sens Moderate sensitivity->hplc_sens lcms_sens High sensitivity->lcms_sens selectivity Selectivity hplc_sel Good selectivity->hplc_sel lcms_sel Excellent selectivity->lcms_sel cost Cost & Complexity hplc_cost Lower cost->hplc_cost lcms_cost Higher cost->lcms_cost speed Analysis Speed hplc_speed Slower speed->hplc_speed lcms_speed Faster speed->lcms_speed

Caption: Logical comparison of key performance characteristics between HPLC-UV and LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for methotrexate analysis depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective workhorse method suitable for routine therapeutic drug monitoring where expected concentrations are within its linear range. Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.

  • LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, analysis of complex biological matrices, or when the simultaneous quantification of metabolites is necessary.[1][7] While the initial investment and operational complexity are higher, the superior performance in terms of lower detection limits, shorter run times, and reduced interference from matrix components often justifies the cost.[1]

For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and available resources will guide the selection of the most appropriate technique for accurate and reliable methotrexate quantification.

References

Safety Operating Guide

Proper Disposal of (R)-Methotrexate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Methotrexate-d3 , a deuterated form of the cytotoxic drug Methotrexate, requires stringent disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a compound classified as toxic, mutagenic, and a reproductive hazard, all materials that come into contact with it must be treated as hazardous waste.[1][2] Disposal must adhere to local, state, and federal regulations governing chemotherapeutic and cytotoxic waste.[3][4]

The primary principle for managing this waste is segregation at the point of generation. All contaminated items must be separated from the regular waste stream and disposed of through high-temperature incineration.[3][5] This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research setting.

Waste Disposal Summary

The proper segregation of waste is critical. The following table outlines the classification and containment procedures for different types of waste contaminated with this compound.

Waste CategoryContainer Type & ColorDescription of WasteFinal Disposal Method
Trace Chemotherapy Sharps Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[6][7][8][9]Needles, syringes, glass vials (even if "RCRA empty"), ampules, and other sharps contaminated with trace amounts of this compound.[7][9]High-Temperature Incineration[3][5]
Trace Chemotherapy Non-Sharps Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[9][10]Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination (less than 3% of original weight).[11][12]High-Temperature Incineration[5][9]
Bulk Chemotherapy Waste Black, rigid, leak-proof RCRA-rated container labeled "Hazardous Waste".[11][13]Unused or partially full vials, solutions, powders, and any materials used to clean up a significant spill of this compound.[11][13]Hazardous Waste Incineration[3][11]

Detailed Disposal Protocols

Adherence to a strict, step-by-step protocol is essential for safety and compliance. Preparation and handling should occur within a Class II biological safety cabinet or laminar flow hood to minimize exposure.[3][14]

Step 1: Waste Segregation and Containment

Proper segregation must occur at the point of use to prevent cross-contamination of waste streams.

  • Sharps Waste : Immediately place all used needles, syringes, and empty or broken vials directly into a designated, puncture-resistant "Chemo Sharps" container.[7][15] Do not recap, bend, or break needles.

  • Trace Contaminated Solid Waste : All non-sharp items with trace contamination, such as used personal protective equipment (PPE), gloves, gowns, and absorbent pads, must be placed into a designated yellow chemotherapy waste bag or container.[5][9]

  • Bulk Waste : Any material containing more than 3% of the drug's original weight, including partially used vials or materials from a spill cleanup, is considered "bulk" hazardous waste.[11] This waste must be collected in a black, RCRA-rated hazardous waste container.[13] Do not mix bulk waste with trace waste.

Step 2: Labeling and Storage

Proper labeling and storage are crucial for regulatory compliance and safe handling by waste management personnel.

  • Labeling : Ensure all containers are clearly labeled with their contents. Cytotoxic waste containers should feature the appropriate hazard symbols.[7][10]

  • Storage : Keep waste containers sealed when not in use.[5] Store the sealed containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.

Step 3: Spill Management Protocol

In the event of a spill, immediate and correct action is required to contain the contamination and protect personnel.

  • Alert Personnel : Immediately alert others in the area.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Before cleaning, put on appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a respirator if powder is involved.[3][5]

  • Contain the Spill :

    • For liquid spills, cover the area with absorbent pads or gauze.[5]

    • For powder spills, carefully cover the area with damp absorbent pads to avoid generating dust.[16]

  • Clean the Area : Working from the outside in, carefully collect all contaminated materials. Place them into a polyethylene bag.[5]

  • Decontaminate : Clean the spill area thoroughly with water, followed by soap and water.[5]

  • Dispose of Cleanup Materials : Seal the bag containing the cleanup waste, double-bag it, and place it in the black bulk hazardous waste container .[5][11]

  • Post-Cleanup : Remove and dispose of all PPE as trace chemotherapy waste. Wash hands thoroughly with soap and water.[5][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start This compound Contaminated Item is_sharp Is the item a sharp? start->is_sharp is_bulk Does it contain >3% (bulk) residue? is_sharp->is_bulk No sharps_bin Place in Purple/Yellow-Lidded 'Chemo Sharps' Container is_sharp->sharps_bin Yes trace_bin Place in Yellow 'Trace Chemo' Bag/Container is_bulk->trace_bin No (Trace) bulk_bin Place in Black 'Bulk Hazardous Waste' Container is_bulk->bulk_bin Yes incinerate High-Temperature Incineration sharps_bin->incinerate trace_bin->incinerate bulk_bin->incinerate

Caption: Decision workflow for segregating this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.